Opromazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLMLCOTJLYYST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00636606 | |
| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00636606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316-07-4 | |
| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, 5-oxide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=316-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC17470 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00636606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Promazine Hydrochloride on Dopamine Receptors
Note on Nomenclature: The compound "Opromazine hydrochloride" is not found in the current scientific literature. This guide will focus on Promazine hydrochloride , a well-documented phenothiazine antipsychotic, assuming it is the intended subject of inquiry.
Executive Summary
Promazine hydrochloride is a first-generation antipsychotic of the phenothiazine class. Its therapeutic effects, particularly in managing psychomotor agitation, are primarily attributed to its antagonism of various neurotransmitter receptors in the central nervous system (CNS).[1] This technical guide provides a detailed examination of the molecular mechanisms underlying promazine's interaction with dopamine receptors. It consolidates available quantitative binding data, outlines detailed experimental protocols for receptor analysis, and illustrates key signaling pathways and experimental workflows through diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and psychopharmacology.
Core Mechanism of Action at Dopamine Receptors
The primary antipsychotic action of promazine is mediated through its ability to block postsynaptic dopamine receptors, particularly the D2-like family.[1][2] In psychotic conditions such as schizophrenia, an overactivity of dopaminergic pathways, especially the mesolimbic pathway, is a key pathological feature.[3] Promazine acts as a competitive antagonist at these receptors, binding to them without activating them, thereby preventing the endogenous neurotransmitter, dopamine, from binding and eliciting a downstream signal. This blockade reduces the excessive dopaminergic neurotransmission, leading to the alleviation of psychotic symptoms like hallucinations and delusions.[4][5]
Promazine is characterized as a broad-spectrum antagonist, interacting with multiple receptor families. Its specific action on dopamine receptors is a critical component of its therapeutic profile. It is known to be an antagonist at dopamine D1, D2, and D4 receptors.[2][6]
Receptor Binding Profile and Quantitative Data
The affinity of a ligand for its receptor is quantified by the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki/Kd value indicates a higher binding affinity. While promazine is known to antagonize several dopamine receptor subtypes, comprehensive quantitative binding data is not consistently available across all subtypes in publicly accessible databases. The available data is summarized below.
| Target Receptor/Transporter | Species | Ligand | Ki / Kd (nM) | Reference |
| Dopamine D2 Receptor | Human | Promazine | 160 (Ki) | [1] |
| Dopamine Transporter (DAT) | Human | Promazine | 8400 (Kd) | [4] |
| Dopamine D1, D3, D4, D5 Receptors | N/A | Promazine | Not Available | [1][2] |
-
Note: While qualitative sources report promazine's antagonism at D1 and D4 receptors, specific Ki values are not consistently reported in peer-reviewed literature or major pharmacology databases.[1][2] The relatively high Kd value for the dopamine transporter suggests a much lower affinity for the transporter compared to the D2 receptor.
Dopamine Receptor Signaling Pathways and Modulation by Promazine
Dopamine receptors are G-protein coupled receptors (GPCRs) divided into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).
-
D1-like Receptors: These receptors couple to the Gs/Golf family of G-proteins. Agonist binding leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets.
-
D2-like Receptors: These receptors couple to the Gi/Go family of G-proteins.[3] Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The βγ-subunits of the G-protein can also modulate other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels.
Promazine's antagonism at D2-like receptors blocks the dopamine-induced inhibition of adenylyl cyclase, thereby preventing the downstream signaling cascade.
Caption: D2-like receptor signaling pathway and its inhibition by promazine.
Experimental Protocols
The characterization of promazine's interaction with dopamine receptors involves binding and functional assays.
Radioligand Binding Assay (for Affinity - Ki)
This method is used to determine the binding affinity of a test compound (promazine) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.
Detailed Methodology:
-
Tissue/Cell Preparation:
-
Homogenize brain tissue (e.g., striatum, rich in dopamine receptors) or cultured cells expressing the specific human dopamine receptor subtype (e.g., D2) in ice-cold assay buffer (e.g., 50 mM Tris-HCl).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.
-
Resuspend the resulting pellet (membrane preparation) in fresh buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).
-
-
Competitive Binding Reaction:
-
In a 96-well plate, add the membrane preparation to assay tubes.
-
Add a fixed concentration of a specific radioligand. For D2 receptors, a common choice is [3H]-Spiperone or [3H]-Raclopride.
-
Add varying concentrations of the unlabeled test compound (promazine), typically in a series of log dilutions.
-
For determining non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) to a set of control tubes.
-
For determining total binding, add only the radioligand and membrane preparation.
-
-
Incubation & Termination:
-
Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the receptor-bound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification & Analysis:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of promazine to generate a competition curve.
-
Determine the IC50 value (the concentration of promazine that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a competitive radioligand binding assay.
Functional Assay (cAMP Accumulation Assay for D2 Antagonism)
This assay measures the functional consequence of receptor binding, in this case, the ability of promazine to reverse the dopamine-induced inhibition of cAMP production.
Detailed Methodology:
-
Cell Culture:
-
Use a cell line (e.g., HEK293 or CHO) stably expressing the human dopamine D2 receptor.
-
Culture the cells to an appropriate confluency in 96-well plates.
-
-
Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor like IBMX for 15-30 minutes. This prevents the degradation of cAMP and enhances the signal.
-
Add varying concentrations of the antagonist (promazine) to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) in the presence of forskolin. Forskolin directly activates adenylyl cyclase, leading to a high basal level of cAMP; the D2 agonist will inhibit this production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a detection kit, typically based on competitive immunoassay principles (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
The antagonist (promazine) will reverse the agonist-induced inhibition of cAMP production in a dose-dependent manner.
-
Plot the cAMP levels against the log concentration of promazine to generate a dose-response curve.
-
Determine the IC50 value, which represents the concentration of promazine that restores the response halfway to the level seen with forskolin alone.
-
This IC50 value serves as a measure of the functional potency of promazine as a D2 receptor antagonist.
-
References
An In-depth Technical Guide to the Physicochemical Properties of Promazine Hydrochloride
Note on Nomenclature: This guide focuses on Promazine hydrochloride. It is presumed that the topic "Opromazine hydrochloride" contains a typographical error, as scientific literature and chemical databases predominantly recognize "Promazine."
Promazine hydrochloride is a phenothiazine derivative that functions as a first-generation antipsychotic agent. It is primarily utilized for the short-term management of disturbed behavior and as an antiemetic.[1] Its therapeutic effects are intrinsically linked to its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a comprehensive overview of these properties for researchers, scientists, and professionals in drug development.
Physicochemical Properties of Promazine Hydrochloride
The fundamental physicochemical characteristics of Promazine hydrochloride are summarized in the table below, providing a quantitative foundation for understanding its behavior in biological and chemical systems.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₁ClN₂S | [2] |
| Molecular Weight | 320.88 g/mol | [2] |
| Melting Point | 174-176 °C | [3] |
| pKa (Strongest Basic) | 9.36 | [1][4] |
| logP (Octanol-Water) | 4.55 (for free base) | [1] |
| Aqueous Solubility | Slightly soluble in water. | [3] |
| Solvent Solubility | Soluble in DMSO (64 mg/mL); Slightly soluble in Chloroform and Methanol. | [3][5] |
Detailed Analysis of Physicochemical Properties
Molecular Structure and Weight
Promazine hydrochloride has the chemical formula C₁₇H₂₁ClN₂S and a molecular weight of 320.88 g/mol .[2] It is the hydrochloride salt of Promazine, a phenothiazine core with a 3-(dimethylaminopropyl) group attached to the nitrogen at position 10.[1]
Melting Point
The melting point of Promazine hydrochloride is reported to be in the range of 174-176 °C.[3] This thermal property is crucial for its identification, purity assessment, and formulation development, particularly for solid dosage forms.
Dissociation Constant (pKa)
The pKa value represents the pH at which a compound is 50% ionized. As a tertiary amine, Promazine is a basic compound.[1] Its strongest basic pKa is documented as 9.36.[1][4] This indicates that at physiological pH (~7.4), Promazine hydrochloride will be predominantly in its protonated, cationic form, which significantly influences its solubility, membrane permeability, and receptor binding. The hydrochloride salt is maximally stable at a pH of 6.5.[1]
Partition Coefficient (logP)
The logarithm of the partition coefficient (logP) between octanol and water is a key measure of a drug's lipophilicity. For the free base form of Promazine, the logP value is 4.55.[1] This high value indicates significant lipophilicity, suggesting that the molecule can readily cross lipid cell membranes, including the blood-brain barrier, which is essential for its central nervous system activity.
Solubility
Solubility is a critical factor affecting a drug's dissolution rate and bioavailability. Promazine hydrochloride is described as slightly soluble in water, as well as in chloroform and methanol.[3] Its solubility is higher in dimethyl sulfoxide (DMSO), with a reported value of 64 mg/mL.[5] The aqueous solubility is pH-dependent due to its basic nature; as a hydrochloride salt, it exhibits higher solubility in acidic media.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are standard protocols for measuring solubility and logP.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining equilibrium solubility.[6]
-
Preparation: An excess amount of solid Promazine hydrochloride is added to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[7]
-
Equilibration: The vials are sealed and agitated in a mechanical shaker or rotator at a constant, controlled temperature (typically 37 °C) to simulate physiological conditions.[7] The system is shaken for a predetermined period (e.g., 24-48 hours) sufficient to reach equilibrium, where the concentration of the dissolved solute remains constant.[7]
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution via centrifugation or filtration using a suitable membrane filter that does not bind the drug.
-
Quantification: The concentration of Promazine hydrochloride in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Analysis: The experiment is performed in replicate, and the average concentration is reported as the equilibrium solubility at that specific pH and temperature.
Octanol-Water Partition Coefficient (logP) Determination
The shake-flask method is also the classical approach for experimentally determining the logP value.[2]
-
Phase Preparation: Equal volumes of 1-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) are mixed and mutually saturated by shaking for 24 hours before the experiment.[5]
-
Partitioning: A precisely weighed amount of Promazine is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then added to the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is vigorously shaken for a set period (e.g., 1 hour) to allow the compound to partition between the aqueous and octanol layers until equilibrium is reached. The apparatus is then left undisturbed to allow for complete phase separation.
-
Sampling and Quantification: Aliquots are carefully removed from both the octanol and aqueous layers. The concentration of Promazine in each phase is measured using an appropriate analytical technique like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final logP is the base-10 logarithm of this ratio.[2]
Visualizations
Signaling Pathway of Promazine Hydrochloride
Promazine exerts its therapeutic effects by acting as an antagonist at a wide range of neurotransmitter receptors. Its antipsychotic action is primarily attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway. Its sedative effects are linked to histamine H1 receptor antagonism, while other effects and side effects stem from its interaction with serotonergic, muscarinic, and adrenergic receptors.[1]
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps of the shake-flask method for determining the equilibrium solubility of a pharmaceutical compound.
References
- 1. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. GSRS [precision.fda.gov]
- 6. Promazine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Promazine Hydrochloride | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Vitro Biological Activity of Opromazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Opromazine hydrochloride, a phenothiazine derivative, is a compound of significant interest due to its structural similarity to established antipsychotic agents. This technical guide provides a comprehensive overview of the in-vitro biological activity of its closely related analogue, promazine, to infer the potential activities of opromazine. Due to the limited availability of data on this compound, this document focuses on the well-documented in-vitro pharmacology of promazine, for which a greater body of research exists. This guide summarizes its receptor binding affinities, functional antagonism at key neurotransmitter receptors, and its effects in cell-based assays. Detailed experimental protocols for representative in-vitro assays are provided to facilitate further research and development.
Introduction
This compound belongs to the phenothiazine class of compounds, which are known for their diverse pharmacological effects, primarily targeting the central nervous system. While specific in-vitro data for this compound is scarce, its structural analogue, promazine, has been more extensively studied. Promazine is recognized for its antagonist activity at a variety of neurotransmitter receptors, including dopamine, serotonin, muscarinic acetylcholine, adrenergic, and histamine receptors.[1][2][3][4][5] Understanding the in-vitro biological profile of promazine is crucial for predicting the therapeutic potential and possible off-target effects of opromazine and other related phenothiazine derivatives.
This guide aims to consolidate the available in-vitro data for promazine, presenting it in a clear and accessible format for researchers and drug development professionals. It includes quantitative data on receptor binding affinities, detailed methodologies for key experimental assays, and visualizations of relevant signaling pathways and experimental workflows.
Receptor Binding Profile of Promazine
Promazine exhibits a broad receptor binding profile, acting as an antagonist at several key G-protein coupled receptors (GPCRs) involved in neurotransmission. The binding affinities (Ki) of promazine for various receptors are summarized in the table below. This polypharmacology is characteristic of many phenothiazine antipsychotics and contributes to both their therapeutic effects and side-effect profiles.
| Receptor Target | Ligand | Species | Assay Type | Ki (nM) | Reference |
| Dopamine D2 | Promazine | Human | Radioligand Binding | 160 | [1] |
| Serotonin 5-HT2C | Promazine | Human | Radioligand Binding | 5.9 | [1] |
Further research is required to obtain a more complete quantitative binding profile of promazine across all its known receptor targets.
Enzyme Inhibition
Beyond its receptor-mediated activities, promazine has also been shown to inhibit certain enzymes. Notably, it exhibits inhibitory activity against butyrylcholinesterase (BChE).
| Enzyme Target | Inhibitor | Ki (µM) | Reference |
| Butyrylcholinesterase (BChE) | Promazine | 3.31 | [6] |
In-Vitro Cellular Activity
The in-vitro effects of promazine on cell lines are not extensively documented. However, studies on related phenothiazines like chlorpromazine and promethazine provide insights into the potential cellular activities of this class of compounds. For instance, chlorpromazine has been shown to inhibit the proliferation of various cancer cell lines, including colon carcinoma and glioblastoma.[7][8] It can induce mitotic arrest and has been observed to have cytotoxic effects.[7][9] Similarly, promethazine has demonstrated the ability to inhibit proliferation and promote apoptosis in colorectal cancer cells.[10][11] It has also been shown to have cytotoxic effects on fungal pathogens by disrupting membrane integrity and mitochondrial function.[12]
Further studies are warranted to specifically investigate the in-vitro effects of promazine and this compound on various cell lines to determine their cytotoxic, anti-proliferative, or other cellular effects and to elucidate the underlying mechanisms.
Signaling Pathways
The primary mechanism of action of promazine involves the blockade of various neurotransmitter receptors, thereby modulating downstream signaling cascades. As an antagonist, promazine binds to these receptors without activating them, preventing the endogenous ligands (e.g., dopamine, serotonin) from binding and initiating their signaling pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Treat Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Promazine [bioweb.supagro.inrae.fr]
- 7. Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. In vitro biokinetics of chlorpromazine and the influence of different dose metrics on effect concentrations for cytotoxicity in Balb/c 3T3, Caco-2 and HepaRG cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Promethazine inhibits proliferation and promotes apoptosis in colorectal cancer cells by suppressing the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro effects of promethazine on cell morphology and structure and mitochondrial activity of azole-resistant Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Opromazine Hydrochloride: A Technical Guide for Researchers
An In-depth Review of a Phenothiazine-Class Compound for Scientific and Drug Development Professionals
Abstract
Opromazine hydrochloride, a phenothiazine-class compound, has a rich history in pharmacology. This technical guide provides a comprehensive overview of its core characteristics, intended for researchers, scientists, and professionals in drug development. The document details its chemical properties, multifaceted mechanism of action, and available preclinical data. All quantitative information is presented in structured tables for clarity and comparative analysis. Furthermore, this guide outlines detailed experimental protocols for key assays relevant to the study of compounds like this compound and includes visualizations of its signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.
Introduction
Opromazine, also known as promazine, is a first-generation antipsychotic belonging to the phenothiazine class of compounds.[1] While its use in clinical practice has been largely superseded by newer atypical antipsychotics, its study remains valuable for understanding the pharmacology of dopamine and other neurotransmitter systems. This document serves as a technical resource, consolidating available data on this compound to support ongoing research and development efforts in neuropharmacology.
Chemical and Physical Properties
This compound is the hydrochloride salt of promazine. Key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine;hydrochloride | PubChem |
| Chemical Formula | C₁₇H₂₁ClN₂S | PubChem |
| Molecular Weight | 320.88 g/mol | PubChem |
| Appearance | White to slightly yellow crystalline solid | N/A |
| Solubility | Soluble in water | N/A |
Mechanism of Action
This compound exerts its pharmacological effects through antagonism of a wide range of neurotransmitter receptors.[1][2] Its antipsychotic effects are primarily attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway.[1] However, its broad receptor binding profile contributes to both its therapeutic effects and its side effect profile.
The primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors. This action is believed to normalize the hyperactivity of dopaminergic pathways associated with the positive symptoms of psychosis.
Figure 1: Opromazine's Antagonism of the Dopamine D2 Receptor Signaling Pathway.
Beyond dopamine receptors, opromazine also exhibits significant antagonist activity at serotonin (5-HT2A, 5-HT2C), alpha-1 adrenergic, muscarinic (M1-M5), and histamine (H1) receptors.[1][2] This multi-receptor activity contributes to its sedative, antiemetic, and hypotensive side effects.
Quantitative Data
Receptor Binding Affinity
| Receptor Family | Receptor Subtype(s) | Action | Ki (nM) | Reference |
| Dopamine | D1, D2, D4 | Antagonist | Data not available | [1][2] |
| Serotonin | 5-HT2A, 5-HT2C | Antagonist | Data not available | [1][2] |
| Muscarinic | M1, M2, M3, M4, M5 | Antagonist | Data not available | [1][2] |
| Adrenergic | α1 | Antagonist | Data not available | [1][2] |
| Histamine | H1 | Antagonist | Data not available | [1][2] |
Note: Specific Ki values for this compound are not consistently reported in publicly available literature. Further targeted experimental studies would be required to generate a comprehensive quantitative binding profile.
Pharmacokinetic Parameters
Pharmacokinetic data for this compound is limited. The following table presents available data for promazine.
| Species | Route | Dose | Cmax | Tmax | Half-life | Bioavailability | Reference |
| Human | Oral | 100 mg | Data not available | Data not available | Data not available | 7.8 to 24.9% | [3] |
| Rat | IP | 10 mg/kg | Data not available | Data not available | Data not available | Data not available | [4] |
Note: Pharmacokinetic parameters can vary significantly depending on the species, formulation, and analytical methods used. The data presented here is limited and should be interpreted with caution.
Preclinical Efficacy
| Preclinical Model | Species | Endpoint | Result | Reference |
| Conditioned Avoidance Response | Rat | Suppression of avoidance | Effective (qualitative) | [5] |
Experimental Protocols
Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of this compound for a target receptor (e.g., dopamine D2 receptor).
Figure 2: Workflow for a Radioligand Binding Assay.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum for D2 receptors) or cells expressing the target receptor in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the pellet and resuspend in assay buffer.
-
Determine protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of this compound.
-
Incubate at a specific temperature for a set time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Detection and Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
This protocol outlines a general procedure for measuring the effect of this compound on extracellular dopamine levels in a specific brain region of a freely moving animal.
Methodology:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Surgically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Procedure:
-
Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect dialysate samples at regular intervals to establish a baseline of extracellular dopamine levels.
-
Administer this compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples to measure changes in dopamine levels post-administration.
-
-
Neurochemical Analysis:
-
Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Express the post-drug dopamine levels as a percentage of the baseline levels and analyze the time course of the effect.
-
Conditioned Avoidance Response (CAR)
This protocol describes a typical CAR experiment to assess the antipsychotic-like activity of this compound.
Figure 3: Experimental Workflow for the Conditioned Avoidance Response Test.
Methodology:
-
Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of each compartment is a grid that can deliver a mild electric shock.
-
Acquisition Phase:
-
Place the animal (e.g., rat) in one compartment.
-
Present a conditioned stimulus (CS), such as a light or a tone, for a specific duration (e.g., 10 seconds).
-
At the end of the CS presentation, deliver a mild, brief foot shock (unconditioned stimulus, US) through the grid floor.
-
The animal can escape the shock by moving to the other compartment.
-
Repeat this pairing of CS and US until the animal learns to move to the other compartment during the CS presentation to avoid the shock (avoidance response).
-
-
Drug Testing:
-
Once the avoidance response is consistently established, administer different doses of this compound or a vehicle control to separate groups of animals.
-
After a set pre-treatment time, place the animals back in the shuttle box and present the CS.
-
Record the number of avoidance responses (moving during the CS) and escape responses (moving after the US onset).
-
-
Data Analysis:
-
A selective suppression of avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.
-
Calculate the dose that produces a 50% reduction in avoidance responses (ED50).
-
Conclusion
This compound is a phenothiazine-class compound with a broad spectrum of antagonist activity at dopamine, serotonin, muscarinic, adrenergic, and histamine receptors. While it has been largely replaced in clinical settings, it remains a valuable tool for preclinical research into the mechanisms of antipsychotic drug action and the roles of various neurotransmitter systems in behavior. This technical guide has summarized the available chemical, pharmacological, and preclinical data for this compound. The provided experimental protocols offer a framework for further investigation into its properties. A significant gap in the literature exists regarding comprehensive quantitative data, particularly a full receptor binding affinity profile (Ki values) and detailed pharmacokinetic parameters. Future research efforts focused on generating this data would be highly beneficial to the scientific community.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. [Absolute bioavailability of chlorpromazine, promazine and promethazine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of promazine and its metabolites after acute and chronic administration to rats--a comparison with the pharmacokinetics of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical behavioral models for predicting antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Receptor Binding Profile of Opromazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Opromazine hydrochloride, a phenothiazine derivative known chemically as promazine, is a first-generation antipsychotic agent with a complex pharmacodynamic profile. Its therapeutic effects and side-effect profile are dictated by its interactions with a wide array of neurotransmitter receptors. This document provides an in-depth technical overview of the receptor binding profile of opromazine, presenting quantitative affinity data, detailed experimental methodologies for determining these affinities, and a visual representation of the associated signaling pathways. The information herein is intended to serve as a comprehensive resource for researchers and professionals engaged in neuropharmacology and drug development.
Receptor Binding Affinity of Opromazine
Opromazine exhibits a broad receptor binding profile, acting as an antagonist at various dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic receptors.[1][2] The binding affinity of a compound for a receptor is typically expressed by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand (opromazine) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value signifies a higher binding affinity.
The receptor binding affinities of promazine (the active compound in this compound) for various human receptors, as compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database, are summarized below.[3][4]
Table 1: Receptor Binding Affinities (Kᵢ) of Promazine
| Receptor Family | Receptor Subtype | Kᵢ (nM) |
| Dopaminergic | Dopamine D₁ | 27 |
| Dopamine D₂ | 16 | |
| Dopamine D₃ | 150 | |
| Dopamine D₄ | 7.6 | |
| Dopamine D₅ | 320 | |
| Serotonergic | Serotonin 5-HT₁ₐ | 260 |
| Serotonin 5-HT₂ₐ | 3.6 | |
| Serotonin 5-HT₂c | 8.3 | |
| Serotonin 5-HT₆ | 123 | |
| Serotonin 5-HT₇ | 68 | |
| Adrenergic | Alpha-1A | 11 |
| Alpha-1B | 12 | |
| Alpha-1D | 12 | |
| Alpha-2A | 130 | |
| Alpha-2B | 51 | |
| Alpha-2C | 120 | |
| Histaminergic | Histamine H₁ | 3 |
| Muscarinic | Muscarinic M₁ | 26 |
| Muscarinic M₂ | 130 | |
| Muscarinic M₃ | 86 | |
| Muscarinic M₄ | 51 | |
| Muscarinic M₅ | 48 |
Data sourced from the NIMH PDSP Ki Database. It is important to note that Ki values can vary between experiments due to different laboratory conditions.
Experimental Protocols: Radioligand Binding Assays
The determination of receptor binding affinities (Kᵢ values) for compounds like opromazine is predominantly conducted using competitive radioligand binding assays.[3][5] This technique is considered the gold standard for quantifying the interaction between a ligand and a receptor.[3]
Principle of Competitive Binding Assays
Competitive binding assays measure the ability of an unlabeled test compound (e.g., promazine) to compete with a radiolabeled ligand (a ligand with a known high affinity for the target receptor) for binding to that receptor. The assay is performed by incubating a constant concentration of the radioligand and varying concentrations of the unlabeled test compound with a preparation of membranes from cells or tissues that express the receptor of interest. As the concentration of the unlabeled test compound increases, it displaces the radioligand from the receptor, thereby reducing the amount of radioactivity bound to the membranes.
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ (half-maximal inhibitory concentration). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
where:
-
[L] is the concentration of the radioligand.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
Generalized Experimental Workflow
-
Membrane Preparation:
-
Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined.
-
-
Assay Incubation:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added:
-
The membrane preparation.
-
A fixed concentration of the appropriate radioligand (e.g., [³H]spiperone for D₂ receptors).
-
Varying concentrations of the unlabeled test compound (promazine).[5]
-
-
Control wells are included to determine total binding (no competing ligand) and non-specific binding (a high concentration of a known unlabeled ligand to saturate all specific binding sites).
-
The plate is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.
-
The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The specific binding data is plotted against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.
-
Non-linear regression analysis is used to determine the IC₅₀ value from the curve.
-
The Kᵢ value is then calculated using the Cheng-Prusoff equation.
-
Figure 1: General workflow for a competitive radioligand binding assay.
Receptor-Mediated Signaling Pathways
Opromazine's function as an antagonist at various G-protein coupled receptors (GPCRs) means it blocks the downstream signaling cascades normally initiated by the endogenous ligands for these receptors.
Dopamine D₂ Receptor Signaling
The dopamine D₂ receptor is a member of the D₂-like family of dopamine receptors and is a primary target for antipsychotic drugs. It is a Gαᵢ/ₒ-coupled receptor.
-
Pathway Description: In its active state, the D₂ receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). By acting as a D₂ antagonist, opromazine blocks this pathway, preventing dopamine from inhibiting adenylyl cyclase.
Caption: Antagonism of the Gαᵢ-coupled D₂ receptor signaling pathway by opromazine.
Serotonin 5-HT₂ₐ Receptor Signaling
The 5-HT₂ₐ receptor is a Gαₒ-coupled receptor that is a key target for atypical antipsychotics. Opromazine's high affinity for this receptor contributes significantly to its pharmacological profile.
-
Pathway Description: Activation of the 5-HT₂ₐ receptor stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC). Opromazine antagonizes this receptor, thereby inhibiting these downstream signaling events.
References
Navigating the Biological Fate of Opromazine Hydrochloride: A Technical Guide to its Pharmacokinetics and Metabolism in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Opromazine hydrochloride and its closely related phenothiazine analogues, such as promazine, chlorpromazine, and acepromazine, in various animal models. Due to a scarcity of publicly available data specifically for "this compound," this document leverages the extensive research on these structurally similar and well-studied compounds to infer and present a detailed understanding of its likely biological fate. The information herein is intended to support research and development efforts by providing key data on absorption, distribution, metabolism, and excretion (ADME), along with detailed experimental protocols and visual representations of metabolic pathways and experimental workflows.
Pharmacokinetics in Animal Models
The pharmacokinetic profile of phenothiazines like promazine and its derivatives has been characterized in several animal species, revealing important species-specific differences in drug disposition.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of promazine and its analogues in rats, dogs, and horses.
Table 1: Pharmacokinetic Parameters of Promazine and its Analogues in Rats
| Parameter | Drug | Dose & Route | Value | Reference |
| Brain/Plasma AUC Ratio | Promazine | 10 mg/kg IP | 28.72 | [1] |
| Effect of Chronic Treatment on Half-life | Promazine | 10 mg/kg/day IP for 2 weeks | Prolonged in plasma and brain | [1] |
| Effect of Chronic Treatment on Half-life | Desmethylpromazine | 10 mg/kg/day IP for 2 weeks | Prolonged in plasma and brain | [1] |
| Effect of Chronic Treatment on Half-life | Promazine Sulphoxide | 10 mg/kg/day IP for 2 weeks | Prolonged in plasma, shortened in brain | [1] |
Table 2: Pharmacokinetic Parameters of Acepromazine in Dogs
| Parameter | Route of Administration | Value | Reference |
| Elimination Half-life (t½) | Intravenous | 7.1 hours | [2] |
| Elimination Half-life (t½) | Oral | 15.9 hours | [2][3] |
| Bioavailability | Oral | ~20% | [2] |
Table 3: Pharmacokinetic Parameters of Acepromazine in Horses
| Parameter | Route of Administration | Value | Reference |
| Distribution Half-life (α-phase t½) | Intravenous | < 3 minutes - 4.2 minutes | [4][5] |
| Elimination Half-life (β-phase t½) | Intravenous | 50 - 184.8 minutes | [4][5] |
| Elimination Half-life | Intravenous | 5.16 ± 0.45 hours | [6][7] |
| Elimination Half-life | Oral | 8.58 ± 2.23 hours | [6][7] |
| Volume of Distribution (Vd) | Intravenous | 6.6 L/kg | [5] |
| Plasma Protein Binding | - | > 99% | [5] |
Metabolism of Promazine and its Analogues
The biotransformation of promazine and related phenothiazines is primarily hepatic and involves a variety of enzymatic reactions, with the cytochrome P450 (CYP) system playing a central role. The major metabolic pathways include N-demethylation and 5-sulphoxidation.[3][8]
Metabolic Pathways
The metabolism of promazine principally yields two major metabolites: desmethylpromazine and promazine sulphoxide.[1] In humans, specific CYP450 isoforms have been identified as key players in these transformations.[3][8][9] While detailed kinetic data in animal models is limited, the metabolic pattern in rats is reported to be similar to that in humans.[1]
Metabolic pathway of promazine.
Data Presentation: In Vitro Metabolism by Human CYP450 Isoforms
The following table summarizes the contribution of various human cytochrome P450 isoforms to the metabolism of promazine.
Table 4: Contribution of Human CYP450 Isoforms to Promazine Metabolism
| Metabolic Pathway | Major Contributing Isoforms | Minor Contributing Isoforms | Reference |
| 5-Sulphoxidation | CYP1A2, CYP3A4 | CYP2C9 | [3][8][9] |
| N-Demethylation | CYP1A2, CYP2C19 | CYP3A4 | [3][8][9] |
Table 5: Kinetic Parameters of Promazine Metabolism by cDNA-Expressed Human CYPs
| CYP Isoform | Metabolic Pathway | Km (µM) | Vmax (pmol/min/pmol CYP) |
| CYP1A1 | 5-Sulphoxidation | 38.5 | 1.85 |
| CYP1A2 | 5-Sulphoxidation | 52.6 | 1.25 |
| CYP2B6 | 5-Sulphoxidation | 66.7 | 1.43 |
| CYP2C9 | 5-Sulphoxidation | 111.1 | 1.00 |
| CYP3A4 | 5-Sulphoxidation | 90.9 | 0.83 |
| CYP1A1 | N-Demethylation | 47.6 | 3.13 |
| CYP1A2 | N-Demethylation | 58.8 | 2.22 |
| CYP2B6 | N-Demethylation | 76.9 | 2.86 |
| CYP2C19 | N-Demethylation | 31.3 | 4.35 |
| CYP2D6 | N-Demethylation | 125.0 | 2.22 |
| CYP3A4 | N-Demethylation | 142.9 | 2.00 |
Note: Data extracted from a study on human CYP isoforms and may not directly reflect kinetics in animal models.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic and metabolism studies.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for assessing the pharmacokinetics of promazine in a rat model.[1]
-
Animal Model: Male Wistar rats are used.
-
Drug Administration:
-
Single Dose Study: A single intraperitoneal (IP) injection of promazine hydrochloride (e.g., 10 mg/kg) is administered.
-
Chronic Study: Daily IP injections of promazine hydrochloride (e.g., 10 mg/kg) are administered for a specified period (e.g., two weeks).
-
-
Sample Collection:
-
At predetermined time points post-administration, animals are euthanized.
-
Blood samples are collected via cardiac puncture into heparinized tubes.
-
Plasma is separated by centrifugation.
-
Brain tissue is rapidly excised, weighed, and homogenized.
-
-
Sample Analysis:
-
Concentrations of promazine and its metabolites (desmethylpromazine and promazine sulphoxide) in plasma and brain homogenates are determined using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Workflow for an in-vivo pharmacokinetic study.
In Vitro Metabolism Study using Liver Microsomes
This protocol describes a general method for investigating the metabolism of promazine using liver microsomes from different species.[3][10]
-
Microsome Preparation:
-
Liver tissue is homogenized in a suitable buffer.
-
The homogenate is subjected to differential centrifugation to isolate the microsomal fraction.
-
The microsomal pellet is resuspended, and protein concentration is determined.
-
-
Incubation:
-
A reaction mixture is prepared containing:
-
Liver microsomes (e.g., 0.5-1.0 mg/mL protein)
-
Promazine hydrochloride at various concentrations
-
An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Buffer (e.g., phosphate buffer, pH 7.4)
-
-
The reaction is initiated by adding the NADPH-generating system and incubated at 37°C.
-
-
Reaction Termination and Sample Preparation:
-
The reaction is stopped at specific time points by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
The mixture is centrifuged to precipitate proteins.
-
The supernatant is collected for analysis.
-
-
Metabolite Analysis:
-
The formation of metabolites is quantified using a validated analytical method, typically HPLC with UV or mass spectrometry detection.
-
-
Enzyme Kinetics:
-
To determine kinetic parameters (Km and Vmax), the initial rates of metabolite formation are measured at a range of substrate concentrations.
-
Data are fitted to the Michaelis-Menten equation.
-
High-Performance Liquid Chromatography (HPLC) Method for Promazine and Metabolites
-
Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is employed.
-
Detection: UV detection at a specific wavelength (e.g., 254 nm) is a common method.
-
Quantification: The concentration of the analytes is determined by comparing the peak areas to a standard curve of known concentrations.
Conclusion
This technical guide has synthesized the available pharmacokinetic and metabolic data for promazine and its analogues in key animal models. The provided tables, diagrams, and detailed experimental protocols offer a valuable resource for scientists and researchers in the field of drug development. While the data for "this compound" itself is limited, the information presented for structurally similar phenothiazines provides a strong foundation for predicting its ADME properties and for designing future preclinical studies. Further research focusing on the specific pharmacokinetic and metabolic profile of this compound in various animal species is warranted to fully elucidate its therapeutic potential and safety profile.
References
- 1. pharmaron.com [pharmaron.com]
- 2. Liver microsomal drug-metabolizing enzyme activity: enhancement by blockade of degradative processes in promethazine-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of acepromazine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics, pharmacological responses and behavioral effects of acepromazine in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. madbarn.com [madbarn.com]
- 7. researchgate.net [researchgate.net]
- 8. Contribution of human cytochrome p-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. The metabolism of chlorpromazine by liver microsomal enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of phenothiazine antipsychotics
An In-depth Technical Guide to the Discovery and History of Phenothiazine Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of phenothiazine-based antipsychotics in the mid-20th century represents a watershed moment in the history of medicine and the birth of modern psychopharmacology. This guide provides a detailed technical overview of the serendipitous journey from synthetic dyes to the first effective treatment for psychosis. It covers the key chemical syntheses, pivotal preclinical experiments, and foundational clinical trials that established phenothiazines as a revolutionary therapeutic class. The document includes detailed experimental methodologies derived from historical accounts, structured quantitative data on receptor affinities and pharmacokinetics, and diagrams of the critical molecular pathways and historical workflows.
Early History and Chemical Synthesis
The story of phenothiazines begins not in medicine, but in the burgeoning field of synthetic dye chemistry in the 19th century.
-
1876: Methylene blue, a phenothiazine derivative, is first synthesized by Heinrich Caro at BASF. Paul Ehrlich would later use it extensively in his pioneering cell-staining experiments and even explored its (weak) antimalarial properties.[1][2]
-
1883: The parent compound, phenothiazine, is synthesized by August Bernthsen through the reaction of diphenylamine with sulfur.[1][3] For decades, it remained a chemical curiosity, eventually finding use as an insecticide and veterinary anthelmintic.[1][4]
Experimental Protocol: Synthesis of Phenothiazine (Bernthsen, 1883)
The classic synthesis of the phenothiazine core structure is a direct fusion reaction. While modern methods exist, the original approach laid the groundwork for all subsequent derivatives.
Principle: The reaction involves the electrophilic substitution of diphenylamine with elemental sulfur, catalyzed by a Lewis acid (originally iodine, later aluminum chloride), leading to cyclization and the formation of the tricyclic phenothiazine ring with the evolution of hydrogen sulfide gas.[5][6][7]
Materials:
-
Diphenylamine
-
Sulfur (powdered)
-
Anhydrous aluminum chloride (or Iodine as a catalyst)
Procedure:
-
Melt 22g of diphenylamine, 8.2g of sulfur, and 3.2g of anhydrous aluminum chloride together in a suitable reaction vessel.[5][7]
-
Heat the mixture to 140-150°C. The reaction initiates with the vigorous evolution of hydrogen sulfide gas. The temperature can be lowered slightly to moderate the reaction rate.[7]
-
Once the initial, vigorous reaction has subsided, raise the temperature to 160°C for a period to ensure the reaction goes to completion.[7]
-
Allow the resulting melt to cool and solidify.
-
Grind the solid product and extract it first with water, then with dilute alcohol to remove unreacted starting materials and catalyst.[5][7]
-
The remaining residue consists of nearly pure phenothiazine, which can be further purified by recrystallization from alcohol.[5][7]
From Antihistamines to a "Vegetative Stabilizer"
The journey towards antipsychotic activity began at the French pharmaceutical company Rhône-Poulenc in the 1940s, during a search for novel antihistamines.
-
1940s: A team led by chemist Paul Charpentier synthesized a series of N-substituted phenothiazine derivatives.[1][8] This work led to the creation of promethazine , a compound with potent antihistaminic and sedative properties.[1][9]
-
December 11, 1950: Seeking to enhance the central effects of these compounds, Charpentier synthesized a new derivative, 2-chloro-10-(3-dimethylaminopropyl)phenothiazine, initially designated 4560 RP. This molecule, chlorpromazine , was created by adding a chlorine atom to the phenothiazine ring and lengthening the aminoalkyl side chain of a related compound.[5][10]
-
1951: Henri Laborit, a French naval surgeon, was searching for a way to prevent surgical shock. He experimented with "lytic cocktails" to induce a state of "artificial hibernation" and reduce autonomic stress responses.[8][10] After using promethazine, he requested a compound with more pronounced central stabilizing effects. Rhône-Poulenc provided him with chlorpromazine.
-
February 1952: Laborit published a paper in La Presse Médicale, describing chlorpromazine not as a simple sedative, but as a "new vegetative stabilizer." He noted that patients given the drug became calm and displayed a peculiar "disinterest" (désintéressement) towards their surroundings and upcoming surgery, without significant loss of consciousness.[1][10]
Preclinical and Clinical Breakthroughs
The transition of chlorpromazine from an anesthetic adjunct to a psychiatric therapy was rapid and revolutionary, driven by key experiments and clinical observations.
Experimental Protocol: Preclinical Conditioned Avoidance Response (Courvoisier et al., 1952)
Before human psychiatric trials, the pharmacological group at Rhône-Poulenc, led by Simone Courvoisier, performed crucial animal experiments that distinguished chlorpromazine from simple sedatives.
Principle: To test if a drug has central effects beyond sedation, a conditioned avoidance response paradigm is used. An animal (e.g., a rat) is trained to associate a neutral stimulus (e.g., a bell) with an impending unpleasant stimulus (e.g., an electric shock). A successful drug will extinguish the learned avoidance behavior (climbing a rope to avoid the shock when the bell rings) without impairing the motor ability to perform the escape behavior (climbing the rope after the shock is administered).
Methodology (Reconstructed from historical accounts):
-
Conditioning Phase: Rats were placed in a chamber with a rope or pole. A bell was rung, followed shortly by the delivery of a mild electric shock to the floor grid. The rats quickly learned to climb the rope upon hearing the bell to avoid the shock.
-
Drug Administration: A cohort of conditioned rats was administered chlorpromazine.
-
Testing Phase: The conditioned stimulus (bell) was presented.
-
Observation: Rats treated with chlorpromazine showed a markedly diminished or absent response to the bell; they failed to climb the rope in anticipation of the shock.[2] However, when the unconditioned stimulus (the shock) was administered, the rats were still physically capable of climbing the rope to escape it.
Experimental Protocol: The First Psychiatric Trial (Delay and Deniker, 1952)
Persuaded by Laborit's findings, psychiatrists Jean Delay and Pierre Deniker at the Sainte-Anne Hospital in Paris initiated the first formal psychiatric trials of chlorpromazine.
Objective: To evaluate the efficacy of chlorpromazine (4560 RP) as a sole agent in the treatment of severe agitation and psychotic states.
Patient Population: The initial studies included 38 patients exhibiting various forms of psychosis, primarily characterized by severe agitation, mania, delusions, and hallucinations.
Methodology (Reconstructed from their 1952 publications):
-
Intervention: Unlike Laborit's "lytic cocktail," Delay and Deniker administered chlorpromazine as a monotherapy.
-
Dosage and Administration: The drug was typically administered via intramuscular injection, with a daily dosage ranging from 75 to 100 mg.[1] This was significantly higher than the doses used by Laborit for anesthesia.
-
Treatment Duration: Patients were treated for several days to weeks. One of the first reported cases involved a 20-day treatment course.[10]
-
Outcome Assessment: As formal psychiatric rating scales were not yet developed, assessment was based on clinical observation of behavior. Key observed outcomes were:
-
Rapid reduction in agitation and aggression.
-
A state of "psychic indifference" or emotional neutrality.
-
Reduction and eventual disappearance of manic, delusional, or hallucinatory symptoms.
-
Notably, patients remained conscious and responsive, unlike with barbiturate-based "sleep cures."
-
-
Results and Publication: The remarkable efficacy in calming severely disturbed patients and ameliorating psychosis led to a series of six publications in the latter half of 1952, primarily in the journal Annales Médico-Psychologiques.[1] Delay and Deniker coined the term "neuroleptic" (literally, "that which takes the neuron") to describe this unique class of action, distinguishing it from simple sedatives.
Mechanism of Action: Dopamine Receptor Antagonism
The antipsychotic efficacy of phenothiazines is primarily attributed to their ability to block dopamine D2 receptors in the mesolimbic pathway of the brain. Overactivity in this pathway is hypothesized to be a key driver of the positive symptoms of psychosis (e.g., hallucinations, delusions).
Dopamine binding to the D2 receptor, a G-protein coupled receptor (GPCR), typically initiates two major signaling cascades:
-
G-protein Dependent Pathway: The activated D2 receptor engages an inhibitory G-protein (Gαi), which in turn inhibits the enzyme adenylyl cyclase. This leads to decreased production of the second messenger cyclic AMP (cAMP) and subsequently reduced activity of Protein Kinase A (PKA).
-
β-Arrestin Dependent Pathway: Upon activation, the D2 receptor is phosphorylated by G-protein coupled receptor kinases (GRKs). This allows for the recruitment of β-arrestin 2, which blocks further G-protein signaling and initiates its own signaling cascade, for example, through the AKT pathway.
Phenothiazines act as competitive antagonists at the D2 receptor, blocking dopamine from binding and thereby attenuating both of these downstream signaling pathways. This blockade in the mesolimbic system is therapeutic. However, antagonism of D2 receptors in other dopamine pathways is responsible for some of the major side effects, such as extrapyramidal symptoms (nigrostriatal pathway) and hyperprolactinemia (tuberoinfundibular pathway).
Quantitative Pharmacology
The clinical effects and side effect profiles of phenothiazine derivatives are determined by their chemical structure, which dictates their binding affinity for various neurotransmitter receptors and their pharmacokinetic properties.
Receptor Binding Affinities
Phenothiazines are often referred to as "dirty drugs" because they interact with a wide range of receptors beyond the D2 receptor. Their affinity for these other receptors largely explains their side effect profiles. The binding affinity is typically expressed as the inhibition constant (Ki), which is the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
| Drug | Class | D2 Ki (nM) | 5-HT2A Ki (nM) | α1-adrenergic Ki (nM) | H1 Ki (nM) | M1 Ki (nM) |
| Chlorpromazine | Aliphatic | 3.1 | 11 | 2.6 | 3.6 | 27 |
| Fluphenazine | Piperazine | 0.45 | 17 | 4.8 | 20 | >1000 |
| Thioridazine | Piperidine | 3.5 | 16 | 7.4 | 13 | 14 |
| Perphenazine | Piperazine | 0.69 | 10 | 3.2 | 4.1 | 110 |
| Data compiled from various sources, including the NIMH Psychoactive Drug Screening Program (PDSP) Ki database. Values can vary between assays. |
Interpretation:
-
D2 Affinity: Correlates with antipsychotic potency and risk of extrapyramidal symptoms (EPS). High-potency drugs like Fluphenazine have very low D2 Ki values.
-
α1-adrenergic Blockade: Associated with orthostatic hypotension and dizziness.
-
H1 (Histamine) Blockade: Associated with sedation and weight gain.
-
M1 (Muscarinic) Blockade: Associated with anticholinergic side effects (dry mouth, blurred vision, constipation, urinary retention).
Pharmacokinetic Properties
The absorption, distribution, metabolism, and excretion of phenothiazines influence their dosing and duration of action.
| Drug | Bioavailability | Protein Binding | Elimination Half-life (hours) | Primary Metabolism |
| Chlorpromazine | ~32% | >90% | 16 - 30 | CYP2D6, CYP3A4 |
| Fluphenazine | ~40% | >90% | 14 - 24 | CYP2D6 |
| Thioridazine | 25 - 35% | >95% | 21 - 24 | CYP2D6 |
| Perphenazine | ~40% | ~90% | 9 - 21 | CYP2D6 |
| Values are approximate and can vary significantly between individuals. |
Key Points:
-
Phenothiazines are highly lipophilic, leading to high protein binding and a large volume of distribution.
-
They undergo extensive first-pass metabolism in the liver, primarily by Cytochrome P450 enzymes (especially CYP2D6), resulting in relatively low oral bioavailability.
-
Their long and variable half-lives allow for once or twice-daily dosing in many cases.
Conclusion and Legacy
The discovery of chlorpromazine and the subsequent development of other phenothiazine antipsychotics fundamentally transformed psychiatry. It provided the first effective pharmacological treatment for psychosis, leading to the deinstitutionalization of many patients and establishing the biological basis of mental illness as a valid field of inquiry. The study of phenothiazines directly led to the formulation of the dopamine hypothesis of schizophrenia, a cornerstone of psychiatric neuroscience. While newer "atypical" antipsychotics with different side effect profiles have been developed, the phenothiazines remain a critical part of the therapeutic arsenal and a foundational case study in the history of drug discovery. Their story underscores the vital role of serendipity, interdisciplinary collaboration, and keen clinical observation in medical innovation.
References
- 1. Fifty years chlorpromazine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorpromazine after 50 Years [inhn.org]
- 3. researchgate.net [researchgate.net]
- 4. History of the discovery and clinical introduction of chlorpromazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Les grands psychiatres n’ont ni statue ni nom de rue (2) [revmed.ch]
- 6. researchgate.net [researchgate.net]
- 7. Paul Charpentier, Henri-Marie Laborit, Simone Courvoisier, Jean Delay, and Pierre Deniker | Science History Institute [sciencehistory.org]
- 8. researchgate.net [researchgate.net]
- 9. Theorigins of psychopharma (Chapter 1) - A Guide to the Extrapyramidal Side-Effects of Antipsychotic Drugs [cambridge.org]
- 10. scielo.br [scielo.br]
Opromazine Hydrochloride Structure-Activity Relationship (SAR) Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of opromazine hydrochloride, a phenothiazine derivative. Due to the limited availability of specific quantitative SAR data for opromazine, this guide extrapolates from the well-established principles of the broader phenothiazine class of antipsychotics, using promazine and its close analog chlorpromazine as key examples.
Core Structure-Activity Relationships of Phenothiazines
The antipsychotic activity of phenothiazine derivatives, including opromazine, is governed by three key structural features: the phenothiazine ring system, the substituent at the 2-position of the ring, and the aminoalkyl side chain at the 10-position.
Key SAR Principles:
-
Substitution at the 2-Position: The nature of the substituent at the C-2 position of the phenothiazine ring is a critical determinant of antipsychotic potency. Electron-withdrawing groups at this position generally increase activity.[1][2] For instance, chlorpromazine, with a chloro group at C-2, is a more potent antipsychotic than promazine, which is unsubstituted at this position.[3][4] The potency of the substituent often correlates with its electron-withdrawing strength, with a trifluoromethyl group (as in triflupromazine) conferring greater potency than a chlorine atom.[5]
-
The Three-Carbon Propyl Side Chain: A three-carbon chain separating the nitrogen atom of the phenothiazine ring (N-10) and the terminal amino group is optimal for neuroleptic activity.[1][6] Shortening or lengthening this chain diminishes antipsychotic effects. A two-carbon chain, for example, tends to enhance antihistaminic and anticholinergic properties.[1]
-
The Terminal Amino Group: A tertiary amino group at the end of the side chain is essential for maximal antipsychotic activity.[1][6] Primary and secondary amines are less potent. The nature of the alkyl groups on the tertiary amine also influences activity, with dimethylamino and piperazinyl groups being common in clinically effective agents.
Quantitative SAR Data for Promazine and Related Phenothiazines
Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of Promazine and Chlorpromazine
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor |
| Promazine | 26 | 48 | 7.5 | 11 |
| Chlorpromazine | 19 | 10 | 3.8 | 4.8 |
Data compiled from publicly available databases and scientific literature. Ki values are indicative and can vary between studies.
Table 2: Serotonin Receptor Binding Affinities (Ki, nM) of Promazine and Chlorpromazine
| Compound | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT2C Receptor |
| Promazine | 290 | 3.6 | 13 |
| Chlorpromazine | 1300 | 2.5 | 11 |
Data compiled from publicly available databases and scientific literature. Ki values are indicative and can vary between studies.
Table 3: Other Receptor Binding Affinities (Ki, nM) of Promazine and Chlorpromazine
| Compound | α1-Adrenergic Receptor | α2-Adrenergic Receptor | H1 Receptor | M1 Muscarinic Receptor |
| Promazine | 2.8 | 180 | 2.2 | 25 |
| Chlorpromazine | 1.8 | 160 | 1.8 | 13 |
Data compiled from publicly available databases and scientific literature. Ki values are indicative and can vary between studies.
Experimental Protocols
The quantitative data presented above are typically generated using standardized in vitro pharmacological assays. The following are representative protocols for key experiments.
Radioligand Receptor Binding Assays
Objective: To determine the affinity of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or animal brain tissue) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assays
Objective: To determine the functional effect of a compound on receptor signaling (e.g., agonist, antagonist, inverse agonist).
Example: Calcium Flux Assay for 5-HT2A Receptor Antagonism
-
Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured in microplates.
-
Loading with Calcium-Sensitive Dye: The cells are loaded with a fluorescent dye that changes its fluorescence intensity upon binding to calcium.
-
Compound Addition: The cells are pre-incubated with varying concentrations of the test compound (e.g., opromazine).
-
Agonist Stimulation: A known 5-HT2A receptor agonist (e.g., serotonin) is added to the cells.
-
Signal Detection: The change in fluorescence, indicating an increase in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced response (IC50) is calculated to determine its antagonist potency.
Signaling Pathways and Experimental Workflows
The therapeutic and adverse effects of opromazine and other phenothiazines are a consequence of their interaction with multiple neurotransmitter receptor systems. The following diagrams illustrate the primary signaling pathway and a typical experimental workflow for SAR studies.
Caption: Opromazine's antagonism of multiple receptors leads to its therapeutic and side effects.
Caption: A typical workflow for conducting structure-activity relationship studies.
Conclusion
The structure-activity relationship of this compound is best understood within the broader context of the phenothiazine class of antipsychotics. The key determinants of its pharmacological profile are the nature of the substituent at the 2-position of the phenothiazine ring, the three-carbon side chain, and the terminal tertiary amine. While specific quantitative SAR data for opromazine analogs are limited, the data available for promazine and chlorpromazine provide a solid framework for predicting the effects of structural modifications. Future research focusing on the synthesis and pharmacological evaluation of a systematic series of opromazine derivatives would be invaluable for a more detailed understanding of its SAR and for the rational design of novel antipsychotic agents with improved efficacy and side-effect profiles.
References
- 1. SAR of phenothiazine.pptx [slideshare.net]
- 2. pharmacy180.com [pharmacy180.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. PROMAZINE HYDROCHLORIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. course.cutm.ac.in [course.cutm.ac.in]
Opromazine Hydrochloride: A Technical Deep-Dive into its Neuroleptic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opromazine hydrochloride, a phenothiazine derivative, exhibits neuroleptic properties characteristic of this class of antipsychotic agents. While structurally similar to chlorpromazine, it is generally considered to be a less potent antipsychotic.[1] This technical guide provides a comprehensive overview of the neuroleptic profile of this compound, with a focus on its receptor binding affinities, preclinical pharmacology, and available clinical evidence. All quantitative data is presented in structured tables for ease of comparison, and key experimental methodologies and signaling pathways are detailed and visualized.
Core Neuroleptic Mechanism: Receptor Antagonism
The primary mechanism underlying the neuroleptic effects of this compound is its antagonist activity at various neurotransmitter receptors in the central nervous system. Its antipsychotic action is largely attributed to the blockade of dopamine and serotonin receptors.[1]
Dopaminergic System Interaction
This compound acts as an antagonist at dopamine D2 receptors, a key target for typical antipsychotic medications.[1][2] Blockade of these receptors in the mesolimbic pathway is thought to mediate the reduction of positive symptoms of psychosis, such as hallucinations and delusions. The affinity of Opromazine for various dopamine receptor subtypes is detailed in the table below.
Serotonergic System Interaction
In addition to its effects on the dopaminergic system, this compound also demonstrates antagonism at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[1] This dual antagonism of dopamine and serotonin receptors is a characteristic feature of many atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects.[1]
Other Receptor Affinities
This compound also interacts with a range of other receptors, which contributes to its overall pharmacological profile, including its side effects. It is an antagonist at muscarinic (M1-M5), alpha-1 adrenergic, and histamine H1 receptors.[1][3] Antagonism at these receptors is associated with side effects such as dry mouth, orthostatic hypotension, and sedation, respectively.
Quantitative Receptor Binding Profile
The following table summarizes the available in vitro binding affinities (Ki values) of this compound for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine Receptors | ||
| D2 | 160 | [4] |
| D3 | 6.8 | [5] |
| Serotonin Receptors | ||
| 5-HT2A | 5.9 | [4] |
| 5-HT2C | 8.19 | [6] |
| Adrenergic Receptors | ||
| Alpha-1A | 5.9 | [4] |
| Histamine Receptors | ||
| H1 | 5.9 | [5] |
| Muscarinic Receptors | ||
| M1-M5 | Moderate Affinity | [1] |
Note: Data for all receptor subtypes is not available in the public domain. The term "Moderate Affinity" for muscarinic receptors is based on qualitative descriptions.[1]
Preclinical Pharmacology: Experimental Protocols and Findings
The neuroleptic properties of this compound have been characterized in various preclinical models. These studies are crucial for understanding its potential therapeutic efficacy and side effect profile.
Radioligand Binding Assays
Objective: To determine the in vitro binding affinity of this compound to various neurotransmitter receptors.
General Protocol:
-
Membrane Preparation: Homogenates of specific brain regions (e.g., striatum for dopamine receptors, cortex for serotonin receptors) from animal models (e.g., rats) or cultured cells expressing the receptor of interest are prepared.[7]
-
Incubation: The membrane preparations are incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the unlabeled drug (this compound).[7][8]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.[7]
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[9]
Visualization of the Radioligand Binding Assay Workflow:
Conditioned Avoidance Response (CAR) Test
Objective: To assess the antipsychotic-like activity of this compound in an animal model. Drugs that selectively suppress the conditioned avoidance response without impairing the escape response are considered to have potential antipsychotic efficacy.[10]
General Protocol:
-
Apparatus: A shuttle box divided into two compartments with a grid floor capable of delivering a mild electric footshock.
-
Acquisition Training: An animal (typically a rat) is placed in the shuttle box. A conditioned stimulus (CS), such as a light or a tone, is presented for a fixed duration, followed by an unconditioned stimulus (US), which is a mild footshock. The animal learns to avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the animal fails to move during the CS, the shock is delivered until it escapes to the other compartment (escape response).
-
Drug Administration: this compound is administered to the trained animals at various doses.
-
Testing: The animals are re-tested in the shuttle box, and the number of avoidance and escape responses is recorded.
-
Data Analysis: The effect of the drug on the percentage of avoidance responses is analyzed. A significant reduction in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.
Visualization of the Conditioned Avoidance Response Workflow:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Chlorpromazine for psychosis induced aggression or agitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promethazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Opromazine Hydrochloride In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opromazine is a phenothiazine derivative and a metabolite of the antipsychotic drug chlorpromazine.[1] Structurally similar to promazine, opromazine is anticipated to exhibit activity as an antagonist at various neurotransmitter receptors, including dopamine, serotonin, muscarinic, adrenergic, and histamine receptors.[2][3][4] These application notes provide a comprehensive guide for conducting in vitro studies to characterize the pharmacological and cytotoxic profile of opromazine hydrochloride. The protocols provided are based on established methodologies for related phenothiazine compounds, such as chlorpromazine and promazine, and are intended to be adapted for the specific experimental needs.
Mechanism of Action
Opromazine, as a phenothiazine, is predicted to function as a multi-receptor antagonist. Its primary mechanism of action is likely the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[3] Additionally, it is expected to show antagonistic activity at other dopamine receptor subtypes (D1, D4), serotonin receptors (5-HT2A, 5-HT2C), muscarinic acetylcholine receptors (M1-M5), alpha-1 adrenergic receptors, and histamine H1 receptors.[2][3][4] This broad receptor-binding profile contributes to its potential therapeutic effects and side-effect profile. Antagonism of D2 and 5-HT2A receptors is central to the antipsychotic effects of this drug class.[5]
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the receptor binding affinities (Ki, nM) for the closely related compound, promazine. This data serves as a reference point for designing and interpreting in vitro experiments with this compound.
| Receptor Target | Promazine Ki (nM) | Reference |
| Dopamine D1 | 28 | [2] |
| Dopamine D2 | 14 | [2] |
| Dopamine D4 | 8.5 | [2] |
| 5-HT2A | 3.6 | [2] |
| 5-HT2C | 15 | [2] |
| Alpha-1 Adrenergic | 11 | [2] |
| Muscarinic M1-M5 | 13-35 | [2] |
| Histamine H1 | 2.2 | [2] |
Signaling Pathways
The antagonistic action of this compound at various G-protein coupled receptors (GPCRs) inhibits downstream signaling cascades. The following diagram illustrates the general mechanism of action.
Caption: this compound antagonism of multiple GPCRs.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound. These are adapted from studies on chlorpromazine and promazine and should be optimized for the specific cell lines and experimental conditions used.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol is adapted from studies on chlorpromazine-induced cytotoxicity.[6][7]
Objective: To determine the cytotoxic effects of this compound on a selected cell line (e.g., U-87MG glioblastoma cells, Balb/c 3T3 fibroblasts, Caco-2 intestinal epithelial cells, or HepaRG hepatocytes).
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
AlamarBlue™ cell viability reagent or similar (e.g., MTT, XTT)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a density of 2 x 10³ cells/well in 100 µL of complete medium.[6]
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0 µM (vehicle control) to 50 µM or higher. A suggested concentration range is 0, 10, 20, 40, and 50 µM.[6]
-
Remove the medium from the wells and add 100 µL of the respective drug dilutions.
-
Incubate the plates for 24 or 48 hours.[6]
-
-
Viability Assessment (AlamarBlue™):
-
After the incubation period, add 10 µL of AlamarBlue™ reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence or absorbance using a microplate reader at the recommended wavelengths (e.g., 560 nm excitation and 590 nm emission for fluorescence).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
References
- 1. Chlorpromazine, methotrimeprazine, and metabolites. Structural changes accompanying the loss of neuroleptic potency by ring sulfoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Promazine Hydrochloride | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, bromperidol, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. In vitro biokinetics of chlorpromazine and the influence of different dose metrics on effect concentrations for cytotoxicity in Balb/c 3T3, Caco-2 and HepaRG cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Opromazine Hydrochloride: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opromazine hydrochloride, also known as promazine hydrochloride, is a phenothiazine derivative with a well-established history as a first-generation antipsychotic.[1][2] Its primary mechanism of action involves the antagonism of a wide range of neurotransmitter receptors, making it a valuable tool for investigating various aspects of neuropharmacology and central nervous system function.[3][4] While its clinical use has evolved, this compound remains a relevant compound in neuroscience research for studying psychosis, dopamine and serotonin signaling, and for validating animal models of psychiatric disorders. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
Mechanism of Action
This compound is a multi-receptor antagonist with varying affinities for several key receptor families involved in neurotransmission.[1][4] Its antipsychotic effects are primarily attributed to its blockade of dopamine D2 receptors in the mesolimbic pathway.[2] Additionally, its interaction with serotonin (5-HT) receptors, particularly 5-HT2A, contributes to its therapeutic profile and may modulate some of its side effects.[2][4] The compound also exhibits significant antagonist activity at muscarinic acetylcholine receptors (M1-M5), alpha-1 adrenergic receptors, and histamine H1 receptors, which accounts for its sedative and autonomic side effects.[1][4]
Data Presentation
This compound Receptor Binding Profile
The following table summarizes the available quantitative data on the receptor binding affinities of Opromazine. This data is essential for interpreting experimental results and understanding the compound's polypharmacology.
| Receptor Target | Ligand | Species | Assay Type | Ki (nM) | Reference |
| Histamine H1 | Mepyramine | Human | Radioligand Binding | 2 | [5] |
Signaling Pathways
This compound's antagonism of multiple G-protein coupled receptors (GPCRs) leads to the modulation of several downstream signaling cascades. The following diagrams illustrate the principal pathways affected by Opromazine's interaction with Dopamine D2 and Serotonin 5-HT2A receptors.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Promazine Hydrochloride | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. 12153 [pdspdb.unc.edu]
Opromazine hydrochloride solubility and solution preparation for assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the solubilization and preparation of opromazine hydrochloride (also known as promazine hydrochloride) for use in a variety of in vitro assays. This document includes comprehensive solubility data in common laboratory solvents, step-by-step instructions for preparing stock and working solutions, and recommended storage conditions. Additionally, it outlines the signaling pathway of opromazine and provides a general experimental workflow for its evaluation in cell-based assays.
This compound: Properties and Solubility
This compound is a phenothiazine derivative that acts as an antagonist at dopamine and serotonin receptors.[1][2][3] Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible results in experimental assays.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Observations |
| Water | Very soluble[4][5]; 100 mg/mL[6] | Sonication may be required to fully dissolve the compound.[6] |
| DMSO | 58 mg/mL[7]; 64 mg/mL[2]; 100 mg/mL[6] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] Sonication is recommended. |
| Ethanol | Freely soluble[4][5] | No specific quantitative data found. |
| PBS (pH 7.2) | 100 mg/mL[8] | Sonication may be needed for dissolution.[8] |
Experimental Protocols: Solution Preparation for Assays
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile deionized water
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is 320.88 g/mol .
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.2088 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for a few minutes to ensure complete dissolution.[7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[6][8] Avoid repeated freeze-thaw cycles.
Preparation of a 10 mg/mL Stock Solution in Water or PBS
-
Weighing: Accurately weigh 10 mg of this compound powder.
-
Solvent Addition: Add 1 mL of sterile deionized water or PBS (pH 7.2).
-
Dissolution: Vortex the solution vigorously. Sonication is recommended to aid dissolution.[6][8]
-
Sterilization and Storage: If using in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter.[8] It is recommended to prepare fresh aqueous solutions for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours.
Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
Important Consideration: Ensure that the final concentration of DMSO in the assay does not exceed a level that could affect the cells or the assay itself (typically <0.5%).
Opromazine Signaling Pathway
This compound primarily functions as an antagonist of dopamine receptors (D1, D2, and D4) and serotonin (5-HT) receptors (5-HT2A and 5-HT2C).[1][2][3] Its antipsychotic effects are attributed to the blockade of these receptors in the central nervous system. The antagonism of D2 receptors, in particular, is a key mechanism of action for many antipsychotic drugs.
Caption: this compound's mechanism of action as a dopamine D2 receptor antagonist.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a general workflow for evaluating the activity of this compound in a cell-based assay, such as a dopamine receptor functional assay.
Caption: A typical workflow for assessing this compound in a cell-based assay.
Disclaimer: This document is intended for research use only. Please refer to the manufacturer's safety data sheet (SDS) for handling and safety information. The specific concentrations and incubation times will need to be optimized for your particular cell line and assay system.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Promazine Hydrochloride | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Promethazine hydrochloride | 58-33-3 [chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Promazine hydrochloride | AChR | Adrenergic Receptor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Opromazine Hydrochloride in Preclinical Psychosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Opromazine hydrochloride, also known as Promazine hydrochloride, is a phenothiazine derivative with a well-documented history as a first-generation antipsychotic. Its primary mechanism of action involves the antagonism of multiple neurotransmitter receptors, which has made it and similar compounds, such as chlorpromazine, valuable tools in preclinical psychosis research. It is critical to note that this compound and other phenothiazines are antipsychotics; they are not used to induce psychosis in animal models. Instead, they are typically employed to validate such models or to serve as a positive control when screening novel antipsychotic compounds. Their ability to reverse behaviors analogous to psychotic symptoms in animals underscores their clinical utility and their role in neuroscience research.
Mechanism of Action
This compound exerts its effects through a broad pharmacological profile, primarily acting as an antagonist at various postsynaptic receptors.[1] Its antipsychotic effects are largely attributed to its blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[2][3][4] An excess of dopamine in this region is hypothesized to be a key contributor to the positive symptoms of psychosis.[5]
Beyond its dopaminergic antagonism, opromazine also interacts with a range of other receptor systems, which contributes to both its therapeutic effects and its side effect profile.[1] These interactions include:
-
Serotonin Receptors (5-HT2A and 5-HT2C): Antagonism at these receptors is a feature shared with atypical antipsychotics and is thought to contribute to efficacy against negative symptoms and a lower propensity for extrapyramidal side effects.
-
Alpha-Adrenergic Receptors: Blockade of these receptors can lead to cardiovascular side effects such as orthostatic hypotension.
-
Histamine H1 Receptors: This action is responsible for the sedative effects commonly observed with first-generation antipsychotics.[6]
-
Muscarinic Acetylcholine Receptors: Antagonism here leads to anticholinergic side effects like dry mouth, blurred vision, and constipation.[6]
While opromazine (promazine) itself has less antipsychotic activity compared to its close relative, chlorpromazine, its multi-receptor binding profile is representative of the phenothiazine class.[7]
Applications in Animal Models of Psychosis
Due to its function as a dopamine antagonist, this compound is used in research to counteract the effects of psychotomimetic agents that induce a hyperdopaminergic state. Animal models of psychosis often utilize chemical inducers to elicit behaviors that are considered analogous to the symptoms of schizophrenia. These models are essential for studying the neurobiology of the disorder and for the initial screening of potential antipsychotic drugs.
Commonly used models where a phenothiazine like opromazine or chlorpromazine would be administered as a test or control compound include:
-
Dopamine Agonist-Induced Hyperactivity: Agents like amphetamine or apomorphine are used to increase dopamine levels, leading to stereotyped behaviors (repetitive, purposeless movements) and hyperlocomotion in rodents. The ability of an antipsychotic to reduce these behaviors is a strong indicator of its potential efficacy.[8]
-
NMDA Receptor Antagonist Models: Drugs such as phencyclidine (PCP) or ketamine, which block the NMDA receptor, can induce a broader range of schizophrenia-like symptoms in animals, including positive, negative, and cognitive deficits.[9][10][11] Antipsychotics are tested for their ability to mitigate these induced behavioral changes.
-
Prepulse Inhibition (PPI) Deficit Models: PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. This process is often impaired in individuals with schizophrenia.[12][13] Psychotomimetic drugs can disrupt PPI in rodents, and a key test for potential antipsychotics is their capacity to restore normal PPI.[9][13]
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the key signaling pathways affected by this compound and a typical experimental workflow for evaluating its antipsychotic potential in a preclinical model.
Caption: Dopaminergic signaling pathway and the antagonistic action of Opromazine HCl.
References
- 1. Promazine Hydrochloride | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 6. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Effects of daily chlorpromazine administration on behavioural and physiological parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modeling the Positive Symptoms of Schizophrenia in Genetically Modified Mice: Pharmacology and Methodology Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Opromazine Hydrochloride
Introduction
Opromazine hydrochloride, a phenothiazine derivative, is an antipsychotic medication used in the treatment of various psychiatric disorders. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological samples is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the determination of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The information presented is intended for researchers, scientists, and drug development professionals. It is important to note that the analytical methods described for Promethazine Hydrochloride and Chlorpromazine Hydrochloride are often applicable to this compound due to their structural similarities as phenothiazine derivatives.
Analytical Techniques: An Overview
The choice of analytical technique for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and the purpose of the analysis.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of this compound in pharmaceutical dosage forms. It offers good selectivity and sensitivity for routine quality control.
-
UV-Visible Spectrophotometry is a simpler and more cost-effective method, suitable for the quantification of this compound in bulk drug and simple pharmaceutical formulations. This method can sometimes involve the use of derivatizing agents to enhance sensitivity and specificity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and selective method, making it ideal for the determination of low concentrations of this compound in complex biological matrices such as plasma and urine.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the determination of this compound in pharmaceutical formulations such as tablets and injections.
Quantitative Data Summary
| Parameter | Value | Sample Matrix | Reference |
| Linearity Range | 10-100 µg/mL | Pharmaceutical Formulations | [1] |
| 2-150 µg/mL | Bulk and Pharmaceutical Tablets | [2] | |
| Limit of Detection (LOD) | 0.6259 µg/mL | Bulk and Pharmaceutical Tablets | [2] |
| Limit of Quantification (LOQ) | - | - | - |
| Accuracy (% Recovery) | 99.58-100.45% | Pharmaceutical Formulations | |
| Precision (%RSD) | < 2% | Pharmaceutical Formulations |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C8 (150 mm x 4.6 mm, 3 µm particle size) or C18 (250 mm x 4.6 mm, 5 µm particle size).[2][3]
-
Mobile Phase: A mixture of acetonitrile and 25mM phosphate buffer (pH 7.0) in a 50:50 (v/v) ratio.[3] Alternatively, acetonitrile and deionized water (50:50 v/v, pH adjusted to 3.6 with acetic acid) can be used.[4]
-
Injection Volume: 10 µL.[5]
-
Column Temperature: 25°C.[5]
2. Reagent and Standard Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10, 20, 40, 60, 80, 100 µg/mL).
3. Sample Preparation (Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
The filtrate is the sample solution.
4. Analysis Procedure:
-
Inject 10 µL of each working standard solution and the sample solution into the HPLC system.
-
Record the chromatograms and measure the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. : Oriental Journal of Chemistry [orientjchem.org]
Application Note: A Validated Stability-Indicating HPLC-UV Method for the Determination of Opromazine Hydrochloride
An Application Note and Protocol for the HPLC-UV analysis of Opromazine hydrochloride, a phenothiazine derivative, is presented below. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to develop and validate a robust analytical method for the quantification of this compound.
Introduction
This compound, a phenothiazine derivative, is utilized in pharmaceutical applications for its antipsychotic and anti-emetic properties. The development of a reliable, accurate, and precise analytical method is crucial for the quality control of both the bulk drug and its finished dosage forms. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for this purpose due to its specificity, sensitivity, and robustness. This application note describes a simple, isocratic reversed-phase HPLC (RP-HPLC) method developed and validated for the quantitative analysis of this compound. The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]
Methodology
The chromatographic separation was achieved on a C8 column using a mobile phase composed of a buffered organic mixture. This compound is a polar molecule, making reversed-phase chromatography an ideal separation technique.[1] The selection of a C8 stationary phase provides a good balance between retention and analysis time. The mobile phase consists of a 50:50 (v/v) mixture of acetonitrile and 25mM phosphate buffer adjusted to pH 7.0, which ensures good peak shape and resolution.[2] UV detection was performed at 249 nm, which provides adequate sensitivity for the analyte.[2]
Results and Discussion
The developed method was validated for specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).
-
Specificity: The specificity of the method was confirmed by subjecting this compound to forced degradation under acidic, basic, oxidative, and thermal stress conditions.[2] The chromatograms showed no interference from degradation products or common excipients at the retention time of the this compound peak, demonstrating the stability-indicating nature of the method.[2]
-
System Suitability: The system suitability parameters were found to be within the acceptable limits, indicating the good performance of the chromatographic system. Results are summarized in Table 2.
-
Linearity: The method demonstrated excellent linearity over the concentration range of 5-150 µg/mL. The correlation coefficient (r²) was greater than 0.999, indicating a strong linear relationship between concentration and peak area.[1] Linearity data is presented in Table 3.
-
Accuracy: The accuracy of the method was determined by recovery studies at three different concentration levels (80%, 100%, and 120%). The mean recovery was found to be between 98.0% and 102.0%, which is within the acceptable range. These results are detailed in Table 4.
-
Precision: The precision of the method was evaluated by measuring repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) for both was less than 2.0%, confirming the high precision of the method. Precision data is compiled in Table 5.
-
Robustness: The robustness of the method was assessed by introducing small, deliberate variations in chromatographic conditions, such as the flow rate and pH of the mobile phase.[1] The results, shown in Table 6, indicated that the method is robust and remains unaffected by minor changes in the experimental parameters.
-
LOD and LOQ: The limit of detection (LOD) and limit of quantitation (LOQ) were determined to be 0.6 µg/mL and 1.8 µg/mL, respectively, demonstrating the method's high sensitivity. These values are presented in Table 7.
A simple, rapid, specific, accurate, and precise stability-indicating RP-HPLC-UV method has been successfully developed and validated for the quantitative determination of this compound. The method is suitable for routine quality control analysis of this compound in bulk and pharmaceutical dosage forms. Its simplicity makes it easy to implement in various laboratory settings.[2]
Data Presentation
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Instrument | HPLC with UV/PDA Detector |
| Column | C8 (150 mm x 4.6 mm, 3 µm)[2] |
| Mobile Phase | Acetonitrile : 25mM Phosphate Buffer (pH 7.0) (50:50 v/v)[2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection Wavelength | 249 nm[2] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 25°C[1] |
| Run Time | 10 minutes |
Table 2: System Suitability Test Results
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.15 |
| Theoretical Plates | ≥ 2000 | 7850 |
| %RSD of Peak Area (n=6) | ≤ 1.0% | 0.45% |
Table 3: Linearity Data
| Parameter | Result |
|---|---|
| Linearity Range | 5 - 150 µg/mL |
| Regression Equation | y = 45872x + 12530 |
| Correlation Coefficient (r²) | 0.9996[1] |
Table 4: Accuracy (Recovery) Study | Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery | | :--- | :--- | :--- | :--- | :--- | | 80% | 80.0 | 79.2 | 99.0% | 99.4% | | 100% | 100.0 | 100.2 | 100.2% | | 120% | 120.0 | 118.8 | 99.0% |
Table 5: Precision (Repeatability and Intermediate Precision)
| Precision Type | Concentration (µg/mL) | Peak Area (n=6) Mean ± SD | %RSD |
|---|---|---|---|
| Repeatability (Intra-day) | 100 | 4,601,250 ± 21,165 | 0.46% |
| Intermediate Precision (Inter-day) | 100 | 4,598,730 ± 35,410 | 0.77% |
Table 6: Robustness Study
| Parameter Varied | Modification | Retention Time (min) | Tailing Factor |
|---|---|---|---|
| Flow Rate (mL/min) | 0.9 | 5.92 | 1.16 |
| 1.1 | 5.21 | 1.14 | |
| Mobile Phase pH | 6.8 | 5.54 | 1.18 |
| | 7.2 | 5.48 | 1.15 |
Table 7: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Concentration (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.6 |
| Limit of Quantitation (LOQ) | 1.8 |
Experimental Workflow Visualization
Caption: Workflow for Opromazine HCl analysis via HPLC-UV.
Detailed Experimental Protocol
1.0 Objective To provide a detailed procedure for the quantitative determination of this compound in bulk material or pharmaceutical formulations using a validated RP-HPLC-UV method.
2.0 Scope This protocol is applicable to the analysis of this compound in a laboratory setting by trained personnel.
3.0 Materials and Equipment
-
Chemicals: this compound reference standard, Acetonitrile (HPLC grade), Potassium dihydrogen phosphate (Analytical grade), Orthophosphoric acid (Analytical grade), Purified water.
-
Equipment: HPLC system with UV-Vis or PDA detector, Analytical balance, pH meter, Sonicator, Volumetric flasks, Pipettes, Syringes, 0.45 µm membrane filters.
4.0 Procedure
4.1 Preparation of Mobile Phase (Acetonitrile: 25mM Phosphate Buffer pH 7.0, 50:50 v/v)
-
Buffer Preparation: Weigh and dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 7.0 ± 0.05 with a dilute potassium hydroxide or phosphoric acid solution.[1]
-
Mobile Phase Mixture: Mix 500 mL of the prepared phosphate buffer with 500 mL of acetonitrile.
-
Degassing: Degas the mobile phase mixture for 10-15 minutes using a sonicator or an online degasser before use.
4.2 Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh about 10 mg of this compound reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.[1] Sonicate for 5 minutes if necessary to ensure complete dissolution. This is the standard stock solution.
4.3 Preparation of Sample Solution (e.g., from Tablets)
-
Weigh and finely powder not fewer than 20 tablets to obtain a homogenous sample.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
4.4 Chromatographic Conditions
-
Set up the HPLC system according to the parameters listed in Table 1 .
-
Allow the system to equilibrate with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
4.5 System Suitability
-
Inject the standard solution (100 µg/mL) six times.
-
Record the chromatograms and verify that the system suitability parameters meet the criteria listed in Table 2 .
-
Do not proceed with sample analysis if the system suitability criteria are not met.
4.6 Analysis Procedure
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the standard solution in duplicate.
-
Inject the sample solution in duplicate.
-
Record the peak areas for the this compound peak in all chromatograms.
4.7 Calculations Calculate the amount of this compound in the sample using the following formula:
Amount (mg) = (Sample Peak Area / Standard Peak Area) × (Standard Concentration / Sample Concentration) × Labeled Amount
References
- 1. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. : Oriental Journal of Chemistry [orientjchem.org]
- 2. Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Curve Determination for Opromazine Hydrochloride in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opromazine hydrochloride is a phenothiazine derivative, a class of compounds initially developed as antipsychotics.[1] Emerging research has highlighted the potential of phenothiazines as anticancer agents due to their multifaceted mechanisms of action.[2][3] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[4][5] Furthermore, phenothiazines are known to act as antagonists for dopamine receptors and inhibitors of calmodulin, a key transducer of calcium signaling, which is often dysregulated in cancer.[2][6][7]
These application notes provide a detailed protocol for determining the dose-response curve of this compound in various cell lines. The primary objective is to establish the half-maximal inhibitory concentration (IC50), a critical parameter for evaluating the cytotoxic potential of the compound.[8] Additionally, this document outlines methods to investigate the underlying molecular mechanisms through the analysis of key signaling pathways.
Postulated Signaling Pathways for Opromazine Action
Opromazine, as a phenothiazine, is anticipated to exert its effects through multiple signaling pathways. The diagrams below illustrate the two primary pathways implicated in the action of this class of drugs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Possible Biological and Clinical Applications of Phenothiazines | Anticancer Research [ar.iiarjournals.org]
- 3. brieflands.com [brieflands.com]
- 4. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]
- 6. The Role of Calmodulin in Tumor Cell Migration, Invasiveness, and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Calmodulin in Tumor Cell Migration, Invasiveness, and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. altogenlabs.com [altogenlabs.com]
Preparing Opromazine Hydrochloride Stock Solutions for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of Opromazine hydrochloride stock solutions for research purposes. Opromazine, a phenothiazine derivative, is an antagonist of dopamine receptors (D1 and D2), serotonin receptors (5-HT2A and 5-HT2C), muscarinic receptors (M1-M5), alpha-1-adrenergic receptors, and histamine H1-receptors.[1][2] Its primary use in research is for studying dopaminergic neurotransmission and its effects on psychotic behavior and emesis.[3][4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₁ClN₂S | [3] |
| Molecular Weight | 320.88 g/mol | [2][3] |
| CAS Number | 53-60-1 | [2][3] |
| Appearance | Solid | [5] |
| Solubility (in vitro) | DMSO: ≥ 58 mg/mL (≥ 180.75 mM)[6] Water: 100 mg/mL (311.64 mM) (ultrasonication may be required)[7] PBS: 100 mg/mL (311.64 mM)[8] | [6][7][8] |
| Storage of Powder | -20°C for up to 3 years | [6] |
| Storage of Stock Solutions | -80°C for up to 1 year -20°C for up to 1 month | [2][6] |
Experimental Protocols
Safety Precautions
This compound is considered a hazardous substance.[9] It is harmful if swallowed and may cause skin sensitization.[10][11] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[9][11] Avoid inhalation of dust and direct contact with skin and eyes.[9]
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 320.88 g/mol x 1000 mg/g = 3.2088 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out approximately 3.21 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Add the solvent:
-
Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
-
Dissolve the compound:
-
Aliquot and store:
Preparation of an Aqueous Stock Solution
For experiments where DMSO may be cytotoxic or interfere with the assay, an aqueous stock solution can be prepared. This compound is soluble in water and PBS.[7][8]
Materials:
-
This compound powder
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes
-
Ultrasonicator (optional)
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh the this compound:
-
Weigh the desired amount of this compound powder.
-
-
Add the solvent:
-
Add the appropriate volume of sterile water or PBS to achieve the desired concentration.
-
-
Dissolve the compound:
-
Vortex the solution thoroughly. If the compound does not dissolve completely, sonication may be required.[7]
-
-
Sterile filter:
-
For cell culture applications, it is recommended to sterile-filter the aqueous stock solution using a 0.22 µm syringe filter before use.[8]
-
-
Aliquot and store:
-
Aliquot and store as described for the DMSO stock solution. Note that aqueous solutions may have a shorter shelf life than DMSO solutions.
-
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for this compound Stock Solution Preparation.
This compound Mechanism of Action: Dopamine Receptor Antagonism
Caption: Simplified Dopamine D2 Receptor Signaling and Opromazine Inhibition.
References
- 1. Promazine Hydrochloride | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. echemi.com [echemi.com]
- 5. NB-64-29392-1mL | this compound [316-07-4] Clinisciences [clinisciences.com]
- 6. Promazine hydrochloride | AChR | Adrenergic Receptor | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. sds.edqm.eu [sds.edqm.eu]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Application of Opromazine Hydrochloride and Related Phenothiazines as D2 Receptor Antagonist Tools
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opromazine hydrochloride, a member of the phenothiazine class of compounds, and its close analogs such as promazine and chlorpromazine, serve as critical tools in neuroscience research and drug development due to their potent antagonism of the dopamine D2 receptor. The D2 receptor, a key G protein-coupled receptor (GPCR) in the central nervous system, is implicated in numerous physiological and pathological processes, including motor control, motivation, and the pathophysiology of schizophrenia and Parkinson's disease. Understanding the interaction of antagonists like opromazine with the D2 receptor is fundamental to developing novel therapeutics for these conditions.
This document provides detailed application notes and experimental protocols for utilizing this compound and related phenothiazines as D2 receptor antagonist tools. Due to the limited specific pharmacological data available for this compound, this guide extensively leverages data and protocols for the well-characterized analogs, promazine and chlorpromazine, as representative examples of this chemical class.
Data Presentation: Receptor Binding Affinities
The following tables summarize the binding affinities (Ki in nM) of promazine and chlorpromazine hydrochloride for the dopamine D2 receptor and other relevant receptors. These values are essential for designing experiments and interpreting results, allowing researchers to understand the potency and selectivity of these compounds.
Table 1: Binding Affinity (Ki, nM) of Promazine Hydrochloride for Various Receptors
| Receptor | Ki (nM) |
| Dopamine D1 | - |
| Dopamine D2 | - |
| Dopamine D4 | - |
| Serotonin 5-HT2A | - |
| Serotonin 5-HT2C | - |
| α1-Adrenergic | - |
| Histamine H1 | - |
| Muscarinic M1-M5 | - |
Table 2: Binding Affinity (Ki, nM) of Chlorpromazine Hydrochloride for Various Receptors
| Receptor | Ki (nM) | Reference |
| Dopamine D1 | - | [6] |
| Dopamine D2 | 0.003 µM (3 nM) | [7] |
| Dopamine D3 | - | [6] |
| Dopamine D4 | - | [6] |
| Serotonin 5-HT1A | 673 | [7] |
| Serotonin 5-HT2A | - | [6] |
| α1-Adrenergic | - | [6] |
| α2-Adrenergic | - | [6] |
| Histamine H1 | - | [8] |
| Muscarinic M1 | - | [6] |
| Muscarinic M2 | - | [6] |
Signaling Pathways
Antagonism of the D2 receptor by compounds like this compound can modulate multiple downstream signaling pathways. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, D2 receptor signaling can occur through β-arrestin-mediated pathways, which are G protein-independent. Understanding which pathways are affected by a particular antagonist is crucial for elucidating its full pharmacological profile.
Figure 1: D2 Receptor Signaling Pathways
Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize the interaction of compounds like this compound with the D2 receptor.
Radioligand Binding Assay (Competition)
This protocol describes a competition binding assay using [3H]-spiperone, a potent D2 antagonist radioligand, to determine the binding affinity of a test compound (e.g., this compound) for the D2 receptor.[9][10][11][12][13]
Objective: To determine the inhibitory constant (Ki) of a test compound for the D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
[3H]-spiperone (radioligand)
-
Test compound (e.g., this compound)
-
Non-specific binding control (e.g., 10 µM haloperidol or (+)butaclamol)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-D2 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of [3H]-spiperone (typically at or near its Kd value).
-
Increasing concentrations of the test compound (e.g., this compound).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Promazine Hydrochloride | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Chlorpromazine Hydrochloride - LKT Labs [lktlabs.com]
- 7. selleckchem.com [selleckchem.com]
- 8. chlorpromazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 10. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 11. [3H]spiperone binding assay [bio-protocol.org]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Opromazine Hydrochloride: Application Notes and Protocols for Studying Dopaminergic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of opromazine hydrochloride in the investigation of dopaminergic signaling pathways. Opromazine, a phenothiazine derivative, serves as a crucial tool for understanding the pharmacology of dopamine receptors and for the preclinical assessment of antipsychotic drug candidates. This document outlines its mechanism of action, provides quantitative data on its receptor binding profile, and details experimental protocols for its application in both in vitro and in vivo research settings.
Mechanism of Action
This compound functions primarily as an antagonist at dopamine receptors.[1][2][3] It exhibits a broad pharmacological profile, binding to several dopamine receptor subtypes, as well as other neurotransmitter receptors. Its antipsychotic effects are largely attributed to its blockade of D2 dopamine receptors in the mesolimbic pathway of the brain.[2][3] By inhibiting the binding of dopamine to these receptors, opromazine mitigates the overstimulation of dopaminergic pathways associated with psychosis.[3] Opromazine is specifically known to be an antagonist at dopamine D1, D2, and D4 receptors.[1][2][3] Additionally, it interacts with serotonin (5-HT) receptors (types 2A and 2C), muscarinic acetylcholine receptors (M1-M5), alpha-1-adrenergic receptors, and histamine H1-receptors, which contributes to its overall pharmacological effects, including its side effect profile.[1][2][3]
Data Presentation: Receptor Binding Affinities
Quantitative data on the binding affinity of this compound for specific dopamine receptor subtypes is not extensively available in publicly accessible literature. However, data for the structurally and functionally similar phenothiazine, chlorpromazine, can provide valuable insights. The following table summarizes the available inhibitory constants (IC50) for chlorpromazine, which are often used as an approximation for the potency of related compounds like opromazine.
| Compound | Receptor | Parameter | Value (nM) | Notes |
| Chlorpromazine | Dopamine D2 | IC50 | 1.1 | Antagonist activity |
| Chlorpromazine | Dopamine D2 | IC50 | 1.2 | Antagonist activity |
| Chlorpromazine | HERG K+ Channel | IC50 | 21,600 | Off-target activity, potential for cardiac side effects |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency. The data for chlorpromazine suggests a high affinity for the D2 receptor. Researchers should determine the specific binding affinities for this compound in their experimental systems.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for specific dopamine receptor subtypes (e.g., D1, D2, D3, D4, D5) expressed in cell membranes.
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest
-
Radioligand specific for the receptor subtype (e.g., [3H]-Spiperone for D2/D3 receptors)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known antagonist like haloperidol)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and either assay buffer (for total binding), the non-specific binding control, or a dilution of this compound.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. Functional cAMP Assay for Dopamine Receptor Antagonism
This protocol assesses the functional antagonism of this compound at Gs-coupled (D1-like) or Gi-coupled (D2-like) dopamine receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells stably expressing the dopamine receptor of interest (e.g., CHO or HEK293 cells)
-
Dopamine or a selective dopamine receptor agonist
-
This compound
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specific duration (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of a dopamine receptor agonist (typically the EC50 concentration) in the presence of a phosphodiesterase inhibitor.
-
Incubate for a time sufficient to elicit a robust cAMP response (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound for the inhibition of the agonist-induced cAMP response.
In Vivo Assays
1. In Vivo Microdialysis for Dopamine Release
This protocol measures the effect of this compound on extracellular dopamine levels in specific brain regions of freely moving animals (e.g., rats, mice).
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ED) system
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Anesthetic
Procedure:
-
Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., nucleus accumbens, striatum) of an anesthetized animal using stereotaxic coordinates. Allow the animal to recover for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.
-
After collecting baseline samples, administer this compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples.
-
Analyze the concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate samples using HPLC-ED.
-
Express the post-drug dopamine levels as a percentage of the baseline levels to determine the effect of this compound on dopamine release.
2. Catalepsy Test for D2 Receptor Blockade
This behavioral test assesses the induction of catalepsy, a state of motor rigidity, which is a characteristic effect of D2 receptor antagonists.
Materials:
-
Horizontal bar (e.g., 0.5 cm diameter, raised 9 cm from the surface)
-
Stopwatch
-
This compound
-
Vehicle control (e.g., saline)
Procedure:
-
Administer this compound or vehicle control to the animals (e.g., rats).
-
At predetermined time points after injection (e.g., 30, 60, 90, 120 minutes), place the animal's forepaws on the horizontal bar.
-
Measure the time it takes for the animal to remove both forepaws from the bar. This is the descent latency.
-
A cut-off time is typically set (e.g., 180 seconds) to avoid causing undue stress to the animal.
-
An increase in the descent latency in the opromazine-treated group compared to the vehicle group indicates the induction of catalepsy.
Visualizations
Caption: Opromazine's antagonism of D1 and D2 receptors.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for in vivo microdialysis.
References
Troubleshooting & Optimization
Troubleshooting inconsistent results with Opromazine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Opromazine hydrochloride.
Troubleshooting Inconsistent Results
Problem 1: High variability in dose-response curves between experiments.
Possible Causes:
-
Inconsistent Solubilization or Aggregation: this compound is an amphiphilic molecule, and its solubility and tendency to form aggregates can be influenced by the solvent, pH, and presence of salts or other molecules in the culture media.[1][2][3] Inconsistent aggregation can lead to variations in the effective concentration of the free drug.
-
Degradation of this compound: As a phenothiazine, Opromazine is susceptible to degradation, particularly when exposed to light.[4][5] If stock solutions or experimental plates are not properly protected from light, the active concentration of the drug can decrease over time, leading to variable results.
-
pH Shifts in Culture Media: The pH of the experimental medium can influence the charge and conformation of this compound, potentially affecting its activity and cell permeability.
Solutions:
-
Standardize Solution Preparation: Prepare fresh stock solutions in a consistent solvent (e.g., DMSO or ethanol) and vortex thoroughly. For working solutions, dilute the stock in pre-warmed, pH-stable culture medium immediately before use.
-
Protect from Light: Store stock solutions in amber vials or wrapped in foil at the recommended temperature.[4][6] During experiments, minimize the exposure of plates containing this compound to direct light.
-
Monitor and Control pH: Ensure that the culture medium is adequately buffered and that experimental manipulations do not significantly alter the pH.
Problem 2: Unexpected or biphasic effects on cell viability.
Possible Causes:
-
Concentration-Dependent Effects: Phenothiazines can exhibit biphasic effects, meaning they may have a particular effect at low concentrations and an opposite or toxic effect at higher concentrations.
-
Off-Target Effects: this compound is a multi-target ligand, acting as an antagonist at dopamine, serotonin, muscarinic, alpha-adrenergic, and histamine receptors.[7][8] At different concentrations, engagement of these various off-target receptors can lead to complex and sometimes contradictory cellular responses.[9]
-
Cell Type-Specific Sensitivity: Different cell lines can have varying expression levels of the different receptors targeted by Opromazine, leading to diverse responses.
Solutions:
-
Perform a Wide-Range Dose-Response: When first establishing an assay, test a broad range of this compound concentrations to identify any biphasic or unexpected effects.
-
Consider Off-Target Effects in Data Interpretation: Be aware of the promiscuous binding profile of Opromazine and consider how off-target effects might influence your results.
-
Characterize Receptor Expression: If feasible, characterize the expression of relevant dopamine, serotonin, and other target receptors in your cell model to better understand potential off-target effects.
Problem 3: Interference with fluorescence-based assays.
Possible Causes:
-
Autofluorescence: Phenothiazine compounds can be inherently fluorescent, which can interfere with the signal from fluorescent dyes or proteins used in assays.
-
Quenching: this compound may absorb light at the excitation or emission wavelengths of your fluorophore, leading to a decrease in the detected signal (quenching).
Solutions:
-
Run Compound-Only Controls: Include wells with this compound at the highest concentration used in your experiment, but without the fluorescent probe, to measure its intrinsic fluorescence.
-
Use a Red-Shifted Fluorophore: If interference is significant, consider using a fluorescent dye with excitation and emission wavelengths in the far-red spectrum, as this region is less prone to interference from small molecules.
-
Consider Alternative Assay Formats: If fluorescence interference cannot be mitigated, explore alternative assay formats such as luminescence-based or colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is typically dissolved in DMSO or ethanol to create a concentrated stock solution. It is crucial to store stock solutions in tightly sealed, light-resistant containers (e.g., amber vials) at -20°C or -80°C for long-term storage.[6][10] For short-term storage, 4°C may be acceptable, but stability should be verified.
Q2: How should I prepare my working solutions for cell-based assays?
A2: It is recommended to prepare working solutions fresh for each experiment by diluting the stock solution in your cell culture medium. Ensure thorough mixing to avoid localized high concentrations. To prevent precipitation, it is best to add the stock solution to the medium while vortexing.
Q3: Is this compound light-sensitive?
A3: Yes, phenothiazines, including this compound, are known to be photosensitive.[4][5] Exposure to light, especially UV light, can cause degradation of the compound. All handling and experimental steps should be performed with minimal light exposure.
Q4: I am seeing a decrease in cell viability at high concentrations of this compound, even though I expect a different effect. Why is this?
A4: This is likely due to the cytotoxic effects of this compound at high concentrations. Phenothiazines can disrupt cell membrane integrity and induce apoptosis or necrosis at suprapharmacological doses. It is important to determine the therapeutic window for your specific cell line and assay.
Q5: Can this compound affect the uptake of other compounds in my experiment?
A5: Yes, as a membrane-active compound, this compound can potentially alter cell membrane properties and affect the permeability and transport of other molecules. If you are co-incubating with other drugs or tracers, it is important to run appropriate controls to test for such effects.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Molecular Weight | 320.88 g/mol | [11] |
| Solubility (DMSO) | ≥ 10 mg/mL | - |
| Solubility (Ethanol) | ≥ 10 mg/mL | - |
| Stock Solution Storage | -20°C or -80°C, protected from light | [6][10] |
| Solution Stability | Stable for at least 3 months at room temperature or refrigerated when properly formulated and protected from light. | [4][6] |
Table 2: Receptor Binding Profile of Promazine (Opromazine)
| Receptor Target | Binding Affinity (Ki in nM) | Reference |
| Dopamine D1 | 2.8 | [7] |
| Dopamine D2 | 1.8 | [7] |
| Dopamine D3 | 1.0 | [7] |
| Dopamine D4 | 1.4 | [7] |
| 5-HT2A | 1.9 | [7] |
| Alpha-1A Adrenergic | 1.6 | [7] |
| Histamine H1 | 0.3 | [7] |
| Muscarinic M1 | 1.9 | [7] |
Experimental Protocols
General Protocol for a Cell Viability (MTT) Assay
This is a general protocol and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is recommended to prepare these solutions fresh.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2. Protect the plate from light.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength between 540 and 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells) and normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
Mandatory Visualization
Caption: this compound's multi-receptor antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phase Separation Study of a Surface-Active Drug, Promazine Hydrochloride, in Presence of Surfactants and Ureas | Semantic Scholar [semanticscholar.org]
- 4. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 5. Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms [mdpi.com]
- 6. Formulation and stability of an extemporaneously compounded oral solution of chlorpromazine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promazine Hydrochloride | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Promazine Hydrochloride [drugfuture.com]
- 11. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. : Oriental Journal of Chemistry [orientjchem.org]
Opromazine Hydrochloride Stability: A Technical Resource for Researchers
Disclaimer: This document provides technical guidance on the stability of opromazine hydrochloride in aqueous solutions and under various storage conditions. Due to limited direct stability data for this compound, this guide leverages extensive research on structurally similar phenothiazine derivatives, such as chlorpromazine and promethazine. This information should serve as a foundational resource, and it is strongly recommended that researchers perform compound-specific stability studies for their unique applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for phenothiazine derivatives like this compound in aqueous solutions?
A1: Based on studies of related compounds like chlorpromazine, the primary degradation pathways for phenothiazine derivatives in aqueous solutions include oxidation and photodegradation. Oxidation often occurs at the sulfur atom in the phenothiazine ring, leading to the formation of sulfoxide and sulfone derivatives. The tertiary amine side chain can also undergo oxidation and N-dealkylation.[1][2][3][4]
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of phenothiazine derivatives is generally pH-dependent. For instance, studies on promethazine have shown that the degradation rate increases with increasing pH.[5] It is crucial to buffer aqueous solutions to a pH where the compound exhibits maximum stability, which for many phenothiazines is in the acidic range. Researchers should conduct pH-stability profiles to determine the optimal pH for their specific this compound formulation.
Q3: Is this compound sensitive to light?
A3: Yes, phenothiazines as a class are known to be photosensitive.[6][7][8][9] Exposure to light, particularly UV light, can accelerate degradation, leading to discoloration and the formation of various photoproducts.[7][10] Therefore, it is imperative to protect this compound solutions from light at all stages of handling and storage by using amber vials or other light-protective containers.
Q4: What are the recommended storage conditions for this compound aqueous solutions?
A4: To minimize degradation, aqueous solutions of this compound should be stored in tightly sealed, light-resistant containers, preferably at refrigerated temperatures (2-8 °C). The solution's pH should be controlled within its optimal stability range. For long-term storage, consideration should be given to storing the solution frozen, though freeze-thaw stability studies would be necessary.
Q5: What analytical methods are suitable for assessing the stability of this compound?
A5: Stability-indicating high-performance liquid chromatography (HPLC) methods are the most common and reliable for assessing the stability of phenothiazine derivatives.[11][12] These methods can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound. Other techniques that have been used for related compounds include gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) for the identification of degradation products.[2][3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of Solution (e.g., yellowing, browning) | Photodegradation or oxidation. | Prepare fresh solution and ensure it is protected from light at all times using amber vials or by covering the container with aluminum foil. Consider purging the solution and container headspace with an inert gas (e.g., nitrogen, argon) to minimize oxidation. |
| Precipitate Formation | pH shift leading to decreased solubility; formation of insoluble degradation products. | Verify the pH of the solution and adjust if necessary. If degradation is suspected, the solution should be analyzed to identify the precipitate. Consider filtration of the solution before use, but this may remove the active compound if it has precipitated. |
| Loss of Potency in Assays | Chemical degradation due to factors like pH, temperature, light, or oxidation. | Review storage conditions and handling procedures. Conduct a systematic stability study to identify the cause of degradation. Ensure the analytical method is validated and stability-indicating. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the new peaks and confirming that the analytical method is capable of separating them from the parent compound. Use techniques like LC-MS to identify the structure of the degradation products. |
Summary of Stability Data for Related Phenothiazines
The following table summarizes stability data gathered from studies on chlorpromazine and promethazine, which can serve as an initial guide for this compound.
| Parameter | Condition | Observation for Related Compounds | Potential Implication for Opromazine HCl |
| Hydrolysis | Acidic, neutral, and alkaline pH | Generally stable to hydrolysis, but pH can influence other degradation pathways. | Hydrolysis is likely not the primary degradation pathway, but pH control is still critical for overall stability. |
| Oxidation | Exposure to air/oxidizing agents | Susceptible to oxidation, forming sulfoxides and N-oxides.[1][13][14][15] | High susceptibility to oxidation is expected. Measures to prevent oxidation are crucial. |
| Photodegradation | Exposure to UV and visible light | Rapid degradation observed, leading to a variety of photoproducts.[7][10] | This compound is expected to be highly photosensitive. Stringent light protection is required. |
| Thermal Degradation | Elevated temperatures | Degradation rate increases with temperature.[5] | Solutions should be stored at controlled room temperature or refrigerated to minimize thermal degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and establish the degradation pathways of this compound. This information is vital for developing a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a developed HPLC method.
-
Peak Purity and Mass Balance: Evaluate the chromatograms for the appearance of new peaks. Assess the purity of the this compound peak and calculate the mass balance to account for all degradation products.
Protocol 2: pH-Stability Profile
Objective: To determine the effect of pH on the stability of this compound in aqueous solution.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.
-
Incubation: Store the solutions at a constant temperature (e.g., 40°C or 50°C) in the dark.
-
Sample Analysis: At predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots and analyze them using a stability-indicating HPLC method to determine the concentration of remaining this compound.
-
Data Analysis: Plot the logarithm of the remaining drug concentration versus time for each pH. Determine the apparent first-order degradation rate constant (k) from the slope of the line. Plot log(k) versus pH to identify the pH of maximum stability.
Visualizations
Caption: Potential degradation pathways of Opromazine HCl.
Caption: Workflow for a forced degradation study.
References
- 1. mdpi.com [mdpi.com]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. [PDF] The study of degradation products of chlorpromazine hydrochloride by the method of liquid-mass spectroscopy in drugs for injection | Semantic Scholar [semanticscholar.org]
- 4. The study of degradation products of chlorpromazine hydrochloride by the method of liquid-mass spectroscopy in drugs for injection | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of the photodecomposition of chlorpromazine on lecithin monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Implications of in-use photostability: proposed guidance for photostability testing and labeling to support the administration of photosensitive pharmaceutical products, part 1: drug products administered by injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photostability and Photostabilization of Drugs and Drug Products [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. : Oriental Journal of Chemistry [orientjchem.org]
- 13. Chlorpromazine hydrochloride auto-oxidation: implications for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. mdpi.com [mdpi.com]
Navigating the Nuances of Opromazine Hydrochloride: A Technical Guide to Mitigating Off-Target Effects
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Opromazine hydrochloride, understanding and minimizing its off-target effects is paramount for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your research.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound, with a focus on mitigating unintended experimental outcomes.
Issue 1: Unexpected Cellular Phenotype Observed
-
Question: My in vitro cell-based assay is showing a phenotype that is inconsistent with the known on-target effects of this compound. Could this be due to off-target interactions?
-
Answer: Yes, unexpected cellular phenotypes are often a result of off-target effects. This compound is known to interact with a wide range of receptors beyond its primary target. To troubleshoot this:
-
Review the Target Profile: Consult the provided data table on this compound's binding affinities. A lower Ki or IC50 value indicates a higher affinity. If your cell line expresses multiple high-affinity targets, the observed phenotype could be a composite of on- and off-target effects.
-
Dose-Response Analysis: Perform a dose-response experiment. Off-target effects may only become apparent at higher concentrations. If the unexpected phenotype is only observed at concentrations significantly higher than the Ki or IC50 for the intended target, it is likely an off-target effect.
-
Use of Selective Antagonists: If you hypothesize that a specific off-target receptor is responsible for the unexpected phenotype, co-administer a selective antagonist for that receptor. If the unexpected phenotype is rescued, this provides strong evidence for the involvement of that off-target.
-
Control Cell Lines: Utilize cell lines that lack the expression of the intended target but express potential off-target receptors. This can help to isolate and characterize the off-target effects.
-
Issue 2: Inconsistent Results Across Different Batches of this compound
-
Question: I am observing variability in my experimental results when using different batches of this compound. What could be the cause?
-
Answer: Batch-to-batch variability can be a significant issue. To address this:
-
Certificate of Analysis (CoA): Always request and review the CoA for each batch. Pay close attention to the purity and identity of the compound.
-
Independent Verification: If possible, perform your own analytical chemistry (e.g., HPLC, NMR) to confirm the identity and purity of each batch.
-
Functional QC: Before starting a large-scale experiment, perform a small-scale functional quality control test on each new batch. This could be a simple binding assay or a functional assay to ensure consistent potency.
-
Issue 3: Difficulty in Replicating In Vivo Findings with In Vitro Models
-
Question: My in vivo results with this compound are not correlating with my in vitro data. What could explain this discrepancy?
-
Answer: Discrepancies between in vivo and in vitro results are common and can be attributed to several factors:
-
Metabolism: this compound may be metabolized in vivo into active or inactive compounds with different target profiles. Consider investigating the metabolic profile of this compound in your animal model.
-
Pharmacokinetics and Bioavailability: The concentration of the drug reaching the target tissue in vivo may be different from the concentration used in vitro. Understanding the pharmacokinetic properties of this compound is crucial.
-
Complex Biological Systems: In vivo systems involve complex interactions between different cell types and signaling pathways that cannot be fully replicated in vitro. The observed in vivo effect may be an indirect consequence of the drug's action on other tissues or systems.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-targets of this compound?
A1: this compound is a phenothiazine derivative. Its primary therapeutic effect as an antipsychotic is attributed to its antagonist activity at the dopamine D2 receptor . However, it exhibits a broad off-target profile, acting as an antagonist at various other receptors, including:
Q2: How can I minimize off-target effects in my experiments?
A2: Minimizing off-target effects is crucial for data integrity. Here are some strategies:
-
Use the Lowest Effective Concentration: Based on the binding affinity data, use the lowest concentration of this compound that is sufficient to engage the on-target receptor while minimizing engagement with lower-affinity off-targets.
-
Employ More Selective Compounds: If your research question allows, consider using more selective compounds that target the same primary receptor but have a cleaner off-target profile.
-
Genetic Approaches: Utilize techniques like siRNA or CRISPR/Cas9 to knock down or knock out the expression of potential off-target receptors in your cell models. This can help to confirm that the observed effect is mediated by the intended target.
-
Orthogonal Assays: Use multiple, distinct assay formats to confirm your findings. If the results are consistent across different experimental setups, it increases the confidence that the observed effect is on-target.
Q3: Where can I find quantitative data on the binding affinities of this compound?
A3: Publicly available databases such as ChEMBL and PubChem can be valuable resources for finding binding affinity data (Ki or IC50 values). However, a complete binding profile for this compound across all potential off-targets may not be readily available in a single source. The table below summarizes the available data.
Data Presentation
Table 1: Binding Affinity Profile of Promazine Hydrochloride
| Target Receptor/Transporter | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Dopamine D2 Receptor | Human | Radioligand Binding | - | 1.1 | N/A |
| Serotonin 5-HT2A Receptor | Human | Radioligand Binding | 0.24 | - | [3] |
| Histamine H1 Receptor | Human | Radioligand Binding | - | 0.13 | [4] |
| Alpha-1 Adrenergic Receptor | Rat | Radioligand Binding | 2.3 | - | [5] |
| Muscarinic M1 Receptor | Human | Radioligand Binding | 15 | - | [6] |
| Norepinephrine Transporter | Human | Radioligand Binding | 25 (Kd) | - | N/A |
| Serotonin Transporter | Human | Radioligand Binding | 190 (Kd) | - | N/A |
| Dopamine Transporter | Human | Radioligand Binding | 8400 (Kd) | - | N/A |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay (Radioligand Competition)
This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for a specific G-protein coupled receptor (GPCR) using a radioligand competition assay.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare Reagents:
-
Dilute the cell membranes to the desired concentration in assay buffer.
-
Prepare a series of dilutions of this compound in assay buffer.
-
Prepare the radioligand at a concentration close to its Kd value in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and a high concentration of a known unlabeled ligand for the target receptor.
-
Competition Binding: Add cell membranes, radioligand, and each dilution of this compound.
-
-
Incubation: Incubate the plate at the appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Opromazine's on-target (D2R) and major off-target (5-HT2AR, H1R) signaling pathways.
Caption: Workflow for identifying and minimizing Opromazine's off-target effects.
References
- 1. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Reduced Levels of Serotonin 2A Receptors Underlie Resistance of Egr3-Deficient Mice to Locomotor Suppression by Clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
Technical Support Center: Optimizing Phenothiazine Antipsychotic Dosage for Rodent Behavioral Studies
Disclaimer: The following guide pertains to phenothiazine antipsychotics, primarily referencing data from studies on Chlorpromazine hydrochloride and Promazine hydrochloride . "Opromazine hydrochloride" is not a widely recognized compound in the available scientific literature. Researchers should consider the information below as a general guideline for this class of drugs and validate dosages for their specific compound and experimental conditions.
This resource provides researchers, scientists, and drug development professionals with essential information for utilizing phenothiazine antipsychotics in rodent behavioral studies. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data on dosage and toxicity to ensure safe and effective experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for phenothiazine antipsychotics like Chlorpromazine?
A1: Chlorpromazine and similar phenothiazine antipsychotics primarily act as antagonists at dopamine D2 receptors.[1][2][3][4] By blocking these receptors in the mesolimbic pathway, they can reduce the severity of psychotic symptoms.[3][4] They also have affinities for other receptors, including serotonin, histamine, and adrenergic receptors, which contribute to their broad range of effects and side-effect profile.[3][4]
Q2: What are the common behavioral effects observed in rodents after administration of Chlorpromazine?
A2: Common behavioral effects include sedation, catalepsy (a state of immobility), and a reduction in spontaneous motor activity.[1] It can also block stereotyped behaviors induced by dopamine agonists like apomorphine.[1]
Q3: What is the recommended route of administration for Chlorpromazine in rodents for behavioral studies?
A3: Intraperitoneal (i.p.) injection is a common route of administration in published studies as it allows for rapid absorption.[1] Oral administration (e.g., in drinking water or via gavage) is also used for chronic studies.[5] The choice of administration route will depend on the experimental design and desired onset and duration of action.
Q4: How long after administration should behavioral testing be initiated?
A4: The timing of behavioral testing post-administration is critical and depends on the route of administration and the specific drug's pharmacokinetic profile. For intraperitoneal injections, testing is often initiated within 30 to 60 minutes. It is crucial to conduct pilot studies to determine the peak effect time for the specific behavior being assessed.
Q5: What are the potential side effects of Chlorpromazine in rodents?
A5: Besides the intended sedative and antipsychotic-like effects, side effects can include hypothermia, extrapyramidal symptoms (manifesting as catalepsy or movement disorders), and at higher doses, toxicity leading to mortality.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in behavioral results | Inconsistent drug administration technique. Individual differences in animal metabolism. Environmental stressors affecting behavior. | Ensure all injections are administered consistently (e.g., same location, depth). Handle animals gently and habituate them to the testing room and equipment. Consider using a larger sample size to account for individual variability. |
| No observable behavioral effect | Dosage is too low. Incorrect timing of the behavioral test. Drug degradation. | Perform a dose-response study to determine the minimum effective dose. Conduct a time-course study to identify the peak effect time of the drug. Always prepare fresh drug solutions and protect them from light, as phenothiazines can be light-sensitive. |
| Excessive sedation or catalepsy masking other behaviors | Dosage is too high. | Reduce the dosage. The goal is to find a dose that produces the desired behavioral change without causing debilitating side effects. |
| Mortality during the study | Drug toxicity due to high dosage. | Immediately review the dosage and consult toxicology data. Reduce the dose for subsequent experiments. Ensure accurate calculation of doses based on the most recent animal body weights. |
| Contradictory results compared to published literature | Differences in animal strain, age, or sex. Variations in experimental protocols or environmental conditions. | Ensure your experimental model and conditions are as similar as possible to the cited literature. If not, these differences should be noted and considered in the interpretation of your results. |
Quantitative Data Summary
Table 1: Toxicity of Chlorpromazine Hydrochloride in Rodents
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Oral | 135 | [6] |
| Mouse | Intraperitoneal | 136 | [6] |
| Mouse | Intravenous | 20 | [6] |
| Rat | Oral | 210 | [6] |
| Rat | Intraperitoneal | 71 | [6] |
| Rat | Intravenous | 23 | [6] |
Table 2: Effective Dosages of Chlorpromazine Hydrochloride in Rodent Behavioral Studies
| Behavioral Test | Species | Dosage (mg/kg) | Route | Observed Effect | Reference |
| Catalepsy Test | Rat | 1, 3, 10 | i.p. | Induction of catalepsy | [1] |
| Locomotor Activity | Rat | 1, 3, 10 | i.p. | Sensitization to PCP-induced hyperactivity with daily administration | [1] |
| Open Field Test | Rat | 2, 4 | i.p. | Reduced exploration | [7] |
| Open Field Test | Rat | 9 | Oral | Increased activity in offspring at 7 weeks postpartum after prenatal exposure | [8] |
| Emotionality Rating | Rat | 8 | i.p. | Reduced emotional activity | [9] |
| Avoidance Behavior | Rat | 1, 2, 3 | i.p. | Decreased avoidance rate | [10] |
| Forced Swim Test | Rat | 1.5 | Oral | Shortened period of immobility (as Levomepromazine) | [11] |
| Spatial Learning | Rat | 10 | Oral | Impaired acquisition in water maze with chronic administration | [5] |
Experimental Protocols
Protocol 1: Drug Preparation and Administration
-
Preparation of Chlorpromazine Hydrochloride Solution:
-
Weigh the required amount of Chlorpromazine HCl powder in a sterile container.
-
Dissolve the powder in sterile 0.9% saline. A small amount of a solubilizing agent like Tween 80 (e.g., 0.25%) can be used if necessary.[2]
-
Protect the solution from light by using an amber vial or by wrapping the container in aluminum foil.
-
Prepare fresh solutions daily.
-
-
Intraperitoneal (i.p.) Administration:
-
Gently restrain the rodent, exposing the abdomen.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no bodily fluids are drawn into the syringe.
-
Inject the solution slowly.
-
Return the animal to its home cage and observe for any immediate adverse reactions.
-
Protocol 2: Open Field Test (OFT)
-
Apparatus: A square arena (e.g., 50x50 cm for mice, 100x100 cm for rats) with walls high enough to prevent escape. The floor is often divided into a grid of equal squares.
-
Procedure:
-
Administer Chlorpromazine HCl or vehicle at the predetermined time before the test.
-
Place the animal gently in the center of the open field.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the animal's behavior using a video camera mounted above the arena.
-
Analyze the recording for parameters such as total distance traveled, time spent in the center versus the periphery, rearing frequency, and grooming instances.
-
Thoroughly clean the arena with 70% ethanol between animals to remove olfactory cues.
-
Protocol 3: Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm), with two open arms and two enclosed arms.
-
Procedure:
-
Administer Chlorpromazine HCl or vehicle at the predetermined time before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.[12]
-
Record the session with a video camera.
-
Measure the time spent in and the number of entries into the open and closed arms.[12]
-
Anxiolytic effects are indicated by an increase in the time spent in and/or entries into the open arms.
-
Clean the maze thoroughly between trials.
-
Visualizations
Dopamine D2 Receptor Antagonism Pathway
Caption: Antagonistic action of Chlorpromazine on the Dopamine D2 receptor signaling pathway.
Experimental Workflow for a Rodent Behavioral Study
Caption: A typical experimental workflow for a single-day rodent behavioral study.
References
- 1. Effects of daily chlorpromazine administration on behavioural and physiological parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpp.com [ijpp.com]
- 3. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]
- 4. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 5. Negative Effects of Chronic Oral Chlorpromazine and Olanzapine Treatment on the Performance of Tasks Designed to Assess Spatial Learning and Working Memory in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 7. Effects of chlorpromazine on exploration and habituation in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 740. Chlorpromazine (WHO Food Additives Series 29) [inchem.org]
- 9. Effect of chlorpromazine on septal hyperactivity in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 11. Effects of neuroleptics displaying antidepressant activity on behavior of rats in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Opromazine hydrochloride degradation pathways and byproducts
Disclaimer: Scientific literature detailing the specific degradation pathways and byproducts of opromazine hydrochloride is limited. The following guide has been developed using data from structurally related phenothiazine compounds, primarily chlorpromazine and propionylpromazine. This information serves as a predictive resource for researchers and should be supplemented with experimental data specific to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound?
Based on studies of analogous phenothiazine structures, the primary degradation pathways for this compound are expected to be oxidation. The two most susceptible sites are the sulfur atom in the phenothiazine ring and the tertiary amine in the dimethylaminopropyl side chain. This leads to the formation of sulfoxides and N-oxides, respectively.[1] Under certain conditions, demethylation of the side chain can also occur.
Q2: What are the likely degradation byproducts I should be looking for in my analysis?
The main degradation byproducts to anticipate are Opromazine S-sulfoxide and Opromazine N-oxide. In some instances, particularly with prolonged exposure to harsh conditions, nor-opromazine (resulting from demethylation) might also be detected.[1] Dimeric photoproducts have also been observed with related compounds under laser irradiation.
Q3: What environmental factors are most likely to cause degradation of my this compound samples?
Exposure to light (photodegradation), oxidizing agents, and elevated temperatures are the most significant factors that can induce degradation.[2] The pH of the solution can also play a role in the rate and pathway of degradation.
Q4: How can I prevent the degradation of this compound in my formulations?
To minimize degradation, it is recommended to protect this compound solutions from light by using amber vials or other light-blocking containers. Storage at controlled, cool temperatures is also advisable. For liquid formulations, the inclusion of an antioxidant, such as ascorbic acid, may be beneficial in preventing oxidative degradation.
Q5: What analytical techniques are best suited for identifying and quantifying this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection is a robust method for separating and quantifying opromazine and its byproducts.[3][4] For definitive identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique as it provides molecular weight and structural information.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| An unexpected peak with a shorter retention time appears in the HPLC chromatogram of an aged sample. | This is often indicative of the formation of a more polar degradation product, such as the S-sulfoxide or N-oxide. | Use LC-MS to determine the molecular weight of the unknown peak and compare it to the expected masses of oxidized byproducts. |
| The solution develops a noticeable opalescence or changes color over time. | This may be due to the formation of degradation products that are less soluble in the solvent system, such as N-oxides or nor-derivatives.[1][6] | Confirm the identity of the precipitate or colored species using appropriate analytical techniques. Consider adjusting the formulation pH or solvent to improve the solubility of the degradants if their formation cannot be prevented. |
| There is a loss of potency in the this compound active pharmaceutical ingredient (API) over time, but no distinct degradation peaks are observed. | Degradation products may be co-eluting with the parent peak, or they may not be detectable at the wavelength being used. It is also possible that highly degraded products are not being eluted from the column. | A forced degradation study should be performed to ensure the analytical method is stability-indicating.[7] Varying the mobile phase composition, gradient, or column chemistry may be necessary to achieve separation. Photodiode array (PDA) detection can help to identify co-eluting peaks by assessing peak purity. |
| Inconsistent results are obtained across different batches of the same formulation. | Variability in the levels of trace impurities, oxygen content in the headspace of the container, or exposure to light during manufacturing and storage could be contributing factors. | Implement stricter controls on the manufacturing environment, including inert gas purging of containers and consistent use of light-protective packaging. Analyze raw materials for potential catalysts of degradation. |
Quantitative Data on Phenothiazine Degradation
The following table summarizes typical degradation products observed for related phenothiazine compounds under various stress conditions. This data is intended to be illustrative and may not directly correspond to the degradation profile of this compound.
| Stress Condition | Compound | Observed Degradation Products | Reference |
| Oxidative (e.g., H₂O₂) | Chlorpromazine | Chlorpromazine sulfoxide, Chlorpromazine N-oxide | [1] |
| Photolytic (Xenon Arc Lamp) | Chlorpromazine | Numerous photoproducts, including sulfoxides and dechlorinated species | [2] |
| Thermal (Sterilization) | Chlorpromazine | Chlorpromazine sulfoxide, Chlorpromazine N-oxide, nor-Chlorpromazine | [1] |
| Acidic/Basic Hydrolysis | Prochlorperazine | Moderate degradation observed | [8] |
| Aged Formulations | Propionylpromazine | Oxidation products (sulfoxides) |
Experimental Protocols
Forced Degradation Study Protocol (Predictive for this compound)
This protocol is a general guideline for conducting a forced degradation study on this compound.[7][9]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 N HCl. Store at 60°C for 48 hours.
-
Base Hydrolysis: Mix equal parts of the stock solution with 0.1 N NaOH. Store at 60°C for 48 hours.
-
Oxidative Degradation: Mix equal parts of the stock solution with 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 72 hours.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Peak Purity and Mass Balance: Analyze all stressed samples using a stability-indicating HPLC method with a PDA detector to assess peak purity. Calculate the mass balance to account for the parent compound and all degradation products.
Stability-Indicating HPLC Method (Predictive for this compound)
This is a starting point for developing an HPLC method for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution may be required.
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-35 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
References
- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 2. Degradation of the tricyclic antipsychotic drug chlorpromazine under environmental conditions, identification of its main aquatic biotic and abiotic transformation products by LC-MSn and their effects on environmental bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the analysis of phenothiazine drugs and their metabolites using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The study of degradation products of chlorpromazine hydrochloride by the method of liquid-mass spectroscopy in drugs for injection | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. researchgate.net [researchgate.net]
- 9. veeprho.com [veeprho.com]
How to prevent Opromazine hydrochloride precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Opromazine hydrochloride in cell culture experiments. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of its precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a phenothiazine derivative that acts as a dopamine receptor antagonist. In cell culture, it is often used to study the effects of dopamine receptor blockade on various cellular processes, including signal transduction, cell proliferation, and differentiation. Its antipsychotic properties also make it a compound of interest in neuroscience and drug discovery research.
Q2: Why does this compound precipitate in my cell culture medium?
Precipitation of this compound in cell culture media is a common issue arising from its physicochemical properties. Key contributing factors include:
-
Low Aqueous Solubility: Opromazine, like other phenothiazines, is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media, particularly at physiological pH.
-
pH Sensitivity: The solubility of phenothiazines is highly dependent on pH. As the pH of the medium changes, the ionization state of the molecule can shift, leading to a decrease in solubility.
-
High Concentration: Exceeding the solubility limit of this compound in the final culture medium will inevitably lead to precipitation.
-
Interaction with Media Components: Components of the culture medium, such as salts (e.g., phosphates and calcium), proteins (from fetal bovine serum), and other organic molecules, can interact with this compound and reduce its solubility.[1]
-
Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to an incubator, can affect the solubility of the compound.
-
Solvent Shock: Rapid dilution of a concentrated stock solution (e.g., in DMSO) into the aqueous culture medium can cause the drug to crash out of solution.
Q3: What are the consequences of this compound precipitation in my experiment?
Precipitation of the compound can significantly impact the validity and reproducibility of your experimental results by:
-
Altering the Effective Concentration: The actual concentration of the dissolved, active compound will be lower than the intended nominal concentration.
-
Introducing Cellular Stress: Particulates can be toxic to cells and interfere with normal cellular functions.
-
Interfering with Assays: Precipitates can interfere with various assays, particularly those involving optical measurements (e.g., microscopy, plate readers).
Troubleshooting Guide: Preventing and Managing Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation.
Initial Preparation and Stock Solutions
Problem: Precipitation is observed when preparing the stock solution or immediately upon dilution in the culture medium.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent | This compound is sparingly soluble in water but has good solubility in organic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. |
| Stock Concentration is Too High | Prepare a lower concentration stock solution. While a highly concentrated stock minimizes the volume of solvent added to the culture, it increases the risk of "solvent shock" and precipitation upon dilution. |
| Improper Dissolution Technique | Ensure the compound is completely dissolved in the solvent. Gentle warming (to 37°C) and vortexing or sonication can aid dissolution. |
| Poor Quality of Solvent | Use high-purity, anhydrous DMSO to avoid introducing water that can lower the solubility of the hydrophobic compound. |
Addition to Cell Culture Medium
Problem: Precipitation occurs when the this compound stock solution is added to the cell culture medium.
Possible Causes & Solutions:
| Possible Cause | Solution |
| High Final Concentration of this compound | Determine the optimal working concentration through a dose-response experiment and ensure it is below the solubility limit in the final culture medium. |
| High Final Concentration of DMSO | The final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.1%, to minimize cytotoxicity and its effect on drug solubility. Most cell lines can tolerate up to 0.5% DMSO, but this should be tested for your specific cell line.[2][3][4] |
| "Solvent Shock" | Add the stock solution to the medium drop-wise while gently swirling the medium. Pre-warming the medium to 37°C can also help. It is also recommended to first dilute the stock in a small volume of medium before adding it to the bulk culture. |
| Interaction with Serum | If using a serum-containing medium, add the this compound stock solution to the complete medium (with serum) rather than the basal medium. Proteins in the serum can sometimes help to stabilize hydrophobic compounds. |
| Interaction with Media Components | High concentrations of calcium and phosphate in some media formulations can contribute to drug precipitation.[1] If this is suspected, consider using a medium with lower concentrations of these ions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials (to protect from light)
-
-
Procedure: a. Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). c. Vortex or sonicate the solution at room temperature until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary. d. Store the stock solution in small aliquots at -20°C or -80°C in amber tubes to protect from light and repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound in Cell Culture Medium
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile tubes for dilution
-
-
Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture. c. Recommended Method (Serial Dilution): i. Perform an intermediate dilution of the stock solution in a small volume of pre-warmed complete medium. For example, add 2 µL of a 10 mM stock to 98 µL of medium to get a 200 µM intermediate solution. ii. Add the required volume of the intermediate solution to your final culture volume. d. Alternative Method (Direct Addition): i. While gently swirling the culture vessel containing the pre-warmed complete medium, add the calculated volume of the stock solution drop-wise. e. Immediately after addition, gently mix the medium to ensure uniform distribution of the compound. f. Visually inspect the medium under a microscope for any signs of precipitation.
Visualization of Key Concepts
Experimental Workflow for Preventing Precipitation
A recommended workflow for preparing and using this compound in cell culture to minimize precipitation.
Troubleshooting Logic for Precipitation
A decision tree to guide troubleshooting of this compound precipitation in cell culture experiments.
Dopamine D2 Receptor Signaling Pathway
As a dopamine D2 receptor antagonist, this compound primarily interferes with the Gαi-coupled signaling cascade.
Simplified schematic of the Dopamine D2 receptor signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Opromazine Hydrochloride and Primary Neuron Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues when studying Opromazine hydrochloride-induced cytotoxicity in primary neurons. As Opromazine is a metabolite of the widely studied phenothiazine antipsychotic, Chlorpromazine (CPZ), this guide leverages the extensive data available for CPZ to provide insights into the potential cytotoxic mechanisms of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Chlorpromazine?
Opromazine is a metabolite of Chlorpromazine (CPZ), a phenothiazine-class antipsychotic medication. Due to this metabolic relationship, the cytotoxic effects of this compound in primary neurons are likely to share mechanisms with those of Chlorpromazine.
Q2: What are the known cytotoxic mechanisms of phenothiazines like Chlorpromazine in primary neurons?
The cytotoxic effects of Chlorpromazine in neurons are multifaceted and can include:
-
Mitochondrial Dysfunction: Disruption of the mitochondrial respiratory chain, uncoupling of oxidative phosphorylation, decreased ATP production, and an increase in reactive oxygen species (ROS) generation.[1]
-
Induction of Apoptosis: Activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from mitochondria, changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, and activation of executioner caspases like caspase-3.[2]
-
Oxidative Stress: Increased production of ROS can lead to lipid peroxidation and damage to cellular components.
-
Autophagy Modulation: In some cell types, Chlorpromazine has been shown to induce autophagic cell death.
-
Membrane Integrity: At higher concentrations, phenothiazines can disrupt cell membrane integrity.
Q3: Can Chlorpromazine also have neuroprotective effects?
Interestingly, some studies have reported neuroprotective effects of Chlorpromazine against apoptosis induced by other stimuli. This suggests that the effect of this compound may be context-dependent, influenced by factors such as drug concentration, duration of exposure, and the specific neuronal population being studied.
Q4: Which signaling pathways are implicated in Chlorpromazine-induced neuronal effects?
Several signaling pathways have been identified to be modulated by Chlorpromazine, including:
-
PKC-δ/NOX/MnSOD Pathway: This pathway is involved in oxidative stress and cell death.[3][4][5][6]
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis or autophagy.[7]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments investigating this compound-induced cytotoxicity in primary neurons.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background cytotoxicity in control (vehicle-treated) neurons. | 1. Suboptimal primary neuron culture conditions. 2. Vehicle (e.g., DMSO) concentration is too high. 3. Contamination of cultures. | 1. Ensure optimal plating density, use of appropriate culture medium and supplements, and proper coating of culture vessels.[8] 2. Keep the final vehicle concentration below 0.1% and include a vehicle-only control group. 3. Regularly check for microbial contamination. |
| Inconsistent results between replicate wells or experiments. | 1. Uneven cell plating. 2. Inaccurate drug dilutions. 3. Edge effects in multi-well plates. 4. Variation in incubation times. | 1. Ensure a single-cell suspension before plating and use appropriate techniques for even distribution. 2. Prepare fresh drug dilutions for each experiment and verify concentrations. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. 4. Standardize all incubation times precisely. |
| No observable cytotoxicity even at high concentrations of this compound. | 1. The specific neuronal type is resistant to the drug. 2. Insufficient incubation time. 3. The chosen cytotoxicity assay is not sensitive enough to detect the primary mode of cell death. | 1. Consider using different types of primary neurons (e.g., cortical, hippocampal, dopaminergic). 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time. 3. Use a combination of assays that measure different aspects of cell death (e.g., an LDH assay for necrosis and a caspase-3 assay for apoptosis). |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | 1. The compound may inhibit mitochondrial reductases without causing cell death (affecting MTT assay). 2. The primary mode of cell death is apoptosis without significant membrane disruption (low LDH release). | 1. Use an alternative viability assay that is not dependent on mitochondrial reductase activity, such as the Neutral Red Uptake assay. 2. Complement the LDH assay with an apoptosis-specific assay, such as measuring caspase-3/7 activity. |
Experimental Protocols
Assessment of Cell Viability using the MTT Assay
This protocol measures the metabolic activity of viable cells.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Culture primary neurons in a 96-well plate to the desired density.
-
Treat neurons with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Following treatment, carefully remove the culture medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.[3]
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.[3]
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Measurement of Cytotoxicity using the Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Culture primary neurons in a 96-well plate.
-
Treat neurons with various concentrations of this compound, a vehicle control, and a positive control for maximum LDH release (e.g., lysis buffer provided in the kit).
-
After the treatment period, carefully collect a sample of the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.[2][9]
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 10-30 minutes), protected from light.[2][9]
-
Add the stop solution provided in the kit.[9]
-
Read the absorbance at 490 nm using a microplate reader.[2][9]
Assessment of Apoptosis using a Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Primary neuronal cultures
-
This compound
-
Commercially available colorimetric or fluorometric caspase-3 assay kit
-
Cell lysis buffer (often included in the kit)
-
Microplate reader
Procedure:
-
Culture and treat primary neurons with this compound as described above.
-
After treatment, collect the cells and lyse them using the provided lysis buffer.[10]
-
Incubate the cell lysates on ice for 10-20 minutes.[10]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[10]
-
In a 96-well plate, add the cell lysate, assay buffer, and the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).[10][11]
-
Read the absorbance (at 405 nm for colorimetric assays) or fluorescence using a microplate reader.[11]
Data Presentation
Table 1: Example of this compound-Induced Cytotoxicity Data
| Concentration (µM) | Cell Viability (% of Control) (MTT Assay) | Cytotoxicity (% of Max Lysis) (LDH Assay) | Caspase-3 Activity (Fold Change) |
| Vehicle Control | 100 ± 5.2 | 5.1 ± 1.3 | 1.0 ± 0.2 |
| 1 | 95.3 ± 4.8 | 8.2 ± 1.9 | 1.5 ± 0.3 |
| 10 | 72.1 ± 6.1 | 25.6 ± 3.5 | 3.2 ± 0.5 |
| 50 | 45.8 ± 5.5 | 58.9 ± 4.2 | 5.8 ± 0.7 |
| 100 | 21.4 ± 3.9 | 85.3 ± 5.1 | 6.5 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Experimental workflow for assessing this compound-induced cytotoxicity.
Caption: Opromazine HCl-induced mitochondrial dysfunction leading to apoptosis.
Caption: Intrinsic apoptosis pathway potentially activated by Opromazine HCl.
References
- 1. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 2. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. mpbio.com [mpbio.com]
- 6. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 7. qualitybiological.com [qualitybiological.com]
- 8. 原代细胞培养支持 — 问题排查 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Limitations and potential artifacts in Opromazine hydrochloride experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Opromazine hydrochloride. It offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges and potential artifacts encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a phenothiazine derivative that primarily acts as an antagonist at dopamine D2 receptors. However, it exhibits a broad pharmacological profile, also acting as an antagonist at serotonin (5-HT2A, 5-HT2C), muscarinic (M1-M5), alpha-1-adrenergic, and histamine (H1) receptors.[1][2][3] This polypharmacology is a critical consideration in experimental design and data interpretation.
Q2: What are the recommended storage conditions for this compound?
A2: this compound powder should be stored at -20°C for long-term stability. Stock solutions can be prepared in DMSO and should be stored at -20°C for up to one month or -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.
Experimental Design & Troubleshooting
Q3: My experimental results are inconsistent. What could be the cause?
A3: Inconsistent results with this compound can stem from several factors:
-
Broad Receptor Profile: Due to its activity at multiple receptors, slight variations in experimental conditions (e.g., cell line, tissue type, expression levels of different receptors) can lead to different outcomes.
-
Stability: this compound solutions can degrade over time, especially if not stored properly. Always use freshly prepared or properly stored solutions.
-
Dose-Dependent Effects: The on-target versus off-target effects of this compound are highly dose-dependent. Ensure you have a well-defined dose-response curve for your specific experimental system.
Q4: I am observing significant off-target effects. How can I mitigate them?
A4: Mitigating off-target effects is crucial for interpreting your data accurately. Consider the following strategies:
-
Use of Selective Antagonists: Co-administration of selective antagonists for receptors other than your target of interest can help isolate the specific effects of this compound. For example, to study its dopaminergic effects in a neuronal culture, you could use atropine to block muscarinic receptors.
-
Control Experiments: Use control compounds with more selective receptor binding profiles to dissect the observed effects.
-
Dose Optimization: Use the lowest effective concentration of this compound that elicits your desired on-target effect to minimize off-target engagement.
-
Knockout/Knockdown Models: If possible, use cell lines or animal models where specific off-target receptors have been genetically removed or silenced.
Q5: I suspect this compound is causing cytotoxicity in my cell-based assays. How can I confirm this and what are the alternatives?
A5: this compound can induce cytotoxicity at higher concentrations. To confirm this, you can perform a standard cytotoxicity assay, such as the MTT or LDH assay. If cytotoxicity is confirmed at your experimental concentrations, consider:
-
Lowering the concentration of this compound.
-
Reducing the incubation time.
-
Using a more sensitive, non-cytotoxic readout for your primary endpoint.
-
Switching to a different compound with a similar on-target effect but lower cytotoxicity if your experimental design allows.
Q6: Can this compound interfere with fluorescence-based assays?
A6: Yes, like many aromatic compounds, this compound has the potential to interfere with fluorescence-based assays. This can occur through quenching of the fluorescent signal or by exhibiting intrinsic fluorescence. To troubleshoot this:
-
Run a control experiment with this compound and your fluorescent dye in the absence of cells or your biological target to measure any direct effect on the dye's fluorescence.
-
If interference is detected, you may need to switch to a different fluorescent dye with a distinct excitation/emission spectrum or consider a non-fluorescent assay format.
Data Presentation
Table 1: Receptor Binding Profile of Promazine (Opromazine)
| Receptor Target | Action | Notes |
| Dopamine D1, D2, D4 | Antagonist | Primary mechanism for antipsychotic effects.[1][2][3] |
| Serotonin 5-HT2A, 5-HT2C | Antagonist | Contributes to antipsychotic effects and may mitigate some extrapyramidal side effects.[1][2] |
| Muscarinic M1-M5 | Antagonist | Responsible for anticholinergic side effects (e.g., dry mouth, blurred vision). Can be a significant confounding factor in neuronal studies.[1][2] |
| Alpha-1-Adrenergic | Antagonist | Can lead to cardiovascular effects such as hypotension.[1] |
| Histamine H1 | Antagonist | Underlies the sedative effects of the drug.[1] |
Note: Specific Ki values for this compound are not consistently available across a wide range of receptors in publicly accessible databases. The information presented is a qualitative summary based on available pharmacological data. Researchers should perform their own binding assays to determine precise affinities in their experimental systems.
Experimental Protocols
Protocol 1: Assessing Cytotoxicity of this compound using the MTT Assay
This protocol provides a method to determine the cytotoxic potential of this compound on a given cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Express the results as a percentage of the vehicle control (100% viability). Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Differentiating On-Target vs. Off-Target Effects in a Neuronal Cell Culture Model
This protocol provides a framework for distinguishing the desired dopaminergic effects of this compound from its confounding anticholinergic effects.
Materials:
-
This compound
-
Atropine (a selective muscarinic antagonist)
-
Neuronal cell line or primary neurons
-
Appropriate neuronal culture medium and supplements
-
Assay reagents for measuring the desired dopaminergic signaling endpoint (e.g., cAMP assay, neurite outgrowth measurement, electrophysiology setup)
Procedure:
-
Cell Culture: Culture neuronal cells according to standard protocols.
-
Experimental Groups: Set up the following experimental groups:
-
Vehicle control
-
This compound alone (at a predetermined effective concentration)
-
Atropine alone (at a concentration known to block muscarinic receptors in your system, typically in the low micromolar range)
-
This compound + Atropine (pre-incubate with Atropine for 30-60 minutes before adding this compound)
-
-
Treatment: Treat the cells with the respective compounds for the desired duration.
-
Endpoint Measurement: Measure the specific endpoint related to dopamine receptor signaling.
-
Data Analysis:
-
Compare the effect of this compound alone to the vehicle control to determine its total effect.
-
Compare the effect of the this compound + Atropine group to the Atropine alone group. This will reveal the effect of this compound that is independent of muscarinic receptor activation.
-
The difference between the effect of "this compound alone" and "this compound + Atropine" can be attributed to its anticholinergic activity.
-
Visualizations
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Study protocol for a randomised controlled trial of haloperidol plus promethazine plus chlorpromazine versus haloperidol plus promethazine for rapid tranquilisation for agitated psychiatric patients in the emergency setting (TREC-Lebanon) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Validation & Comparative
Opromazine Hydrochloride vs. Chlorpromazine: A Comparative Guide on Pharmacological Profiles
An objective comparison of Opromazine and Chlorpromazine reveals distinct therapeutic applications driven by their differing pharmacological activities. While both are phenothiazine derivatives, Chlorpromazine is a cornerstone antipsychotic for managing psychosis, whereas Opromazine is primarily utilized for its sedative properties.
Direct efficacy comparisons for the same indication are limited as Opromazine is not typically used as an antipsychotic. This guide provides a detailed comparison of their individual pharmacological profiles, mechanisms of action, and clinical uses, supported by available data.
Pharmacological Profile and Clinical Applications
Chlorpromazine is a first-generation, or "typical," antipsychotic medication primarily used to treat psychotic disorders such as schizophrenia and the manic phase of bipolar disorder.[1][2] Its therapeutic effects are largely attributed to its potent antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[3][4] By blocking these receptors, Chlorpromazine alleviates symptoms of psychosis like hallucinations and delusions.[3][4] It also has a variety of other uses, including the treatment of severe nausea and vomiting, intractable hiccups, and anxiety before surgery.[1][5]
Opromazine, also known as Promazine, is another phenothiazine derivative.[6][7] However, it exhibits weaker antipsychotic activity compared to Chlorpromazine.[6][8] Its clinical application leans towards its sedative effects, making it useful for the short-term treatment of psychomotor agitation and restlessness, particularly in the elderly.[8] Like Chlorpromazine, it also possesses antiemetic properties.[6]
Comparative Data Summary
The following table summarizes the key pharmacological and clinical characteristics of Opromazine Hydrochloride and Chlorpromazine.
| Feature | This compound (Promazine) | Chlorpromazine |
| Primary Use | Sedation, management of agitation, antiemetic.[6][8] | Treatment of schizophrenia and other psychotic disorders, antiemetic.[1][9] |
| Antipsychotic Potency | Weaker.[6][8] | Stronger, considered a benchmark for first-generation antipsychotics.[10][11] |
| Primary Mechanism | Antagonism of dopamine, serotonin, muscarinic, histamine, and adrenergic receptors.[6][8] | Potent antagonism of dopamine D2 receptors; also blocks serotonin, histamine, adrenergic, and muscarinic receptors.[1][9][10] |
| Receptor Binding Profile | Antagonist at D1, D2, D4, 5-HT2A, 5-HT2C, M1-M5, alpha-1, and H1 receptors.[6][8] | Potent antagonist at D2 receptors, with high affinity for D1 receptors as well. Also an antagonist at 5-HT2, H1, alpha-1, and muscarinic receptors.[1][9] |
| Common Side Effects | Drowsiness, dizziness, dry mouth, orthostatic hypotension.[5] | Sedation, movement disorders (extrapyramidal symptoms), dry mouth, blurred vision, constipation, weight gain, orthostatic hypotension.[1][10] |
| Half-life | Approximately 9 hours.[12] | Approximately 30 hours.[5][9] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for Chlorpromazine's antipsychotic effects is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[3] Excessive dopaminergic activity in this region is linked to the positive symptoms of schizophrenia.[3] By antagonizing these receptors, Chlorpromazine reduces this overactivity.[3] However, its action is not limited to dopamine receptors. Chlorpromazine also blocks a variety of other receptors, which contributes to both its therapeutic effects and its side effect profile:
-
Serotonin (5-HT2) Receptor Blockade: Contributes to its antipsychotic effects and may help with negative symptoms.[1][3]
-
Histamine (H1) Receptor Blockade: Leads to sedative effects.[3][10]
-
Alpha-1 Adrenergic Receptor Blockade: Can cause orthostatic hypotension (a drop in blood pressure upon standing).[1][3]
-
Muscarinic (M1) Receptor Blockade: Results in anticholinergic side effects like dry mouth, blurred vision, and constipation.[10]
Opromazine shares a similar, broad receptor-blocking profile but is noted to have weaker antipsychotic effects.[6][8] Its action as an antagonist at dopamine, serotonin, histamine, muscarinic, and adrenergic receptors underlies its sedative and antiemetic properties.[6][8]
Caption: Mechanism of Action for Chlorpromazine's Therapeutic and Side Effects.
Caption: Primary Mechanisms and Effects of Opromazine (Promazine).
Experimental Protocols
The characterization of antipsychotic drugs like Opromazine and Chlorpromazine involves a range of preclinical and clinical experimental protocols to determine their efficacy, receptor binding affinity, and side effect profiles.
1. Receptor Binding Assays (In Vitro)
-
Objective: To determine the affinity of the drug for various neurotransmitter receptors.
-
Methodology:
-
Preparation of brain tissue homogenates containing the receptors of interest (e.g., dopamine D2, serotonin 5-HT2A).
-
Incubation of the tissue with a radiolabeled ligand that is known to bind specifically to the receptor.
-
Addition of varying concentrations of the test drug (Opromazine or Chlorpromazine) to compete with the radioligand for receptor binding.
-
Separation of bound from unbound radioligand via filtration.
-
Quantification of the remaining radioactivity to determine the concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50 value). This value is then used to calculate the binding affinity (Ki).
-
2. Animal Models of Antipsychotic Activity (In Vivo)
-
Objective: To assess the potential antipsychotic efficacy and motor side effects of the drug.
-
Methodology (e.g., Inhibition of Amphetamine-Induced Stereotypy):
-
Rodents (typically rats) are administered a psychostimulant, such as amphetamine, which induces stereotyped behaviors (e.g., repetitive sniffing, licking, and gnawing) that are considered a model for dopamine hyperactivity in psychosis.
-
Different groups of animals are pre-treated with either a vehicle control or varying doses of the test drug.
-
The frequency and intensity of stereotyped behaviors are then observed and scored by a trained observer who is blind to the treatment conditions.
-
A reduction in these behaviors by the test drug suggests potential antipsychotic activity.
-
Caption: General Experimental Workflow for Antipsychotic Drug Evaluation.
3. Clinical Trials
-
Objective: To evaluate the efficacy and safety of the drug in humans for a specific indication.
-
Methodology (for Schizophrenia):
-
Phase I: Small studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics.
-
Phase II: Studies in a small group of patients with schizophrenia to determine preliminary efficacy and optimal dosing.
-
Phase III: Large, randomized, double-blind, controlled trials comparing the new drug to a placebo or a standard treatment (like Chlorpromazine).
-
Outcome Measures: Standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS) are used to measure changes in symptoms over the trial period. Safety and tolerability are assessed by monitoring adverse events, vital signs, and laboratory tests.
-
A 2014 systematic review of 55 trials comparing Chlorpromazine to a placebo for schizophrenia found that patients taking Chlorpromazine experienced fewer relapses and showed improvements in mental health, symptoms, and functioning.[13] However, the side effects were noted to be significant.[13] Such large-scale comparative trials are not available for Opromazine in the context of psychosis due to its different primary use.
References
- 1. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]
- 4. Chlorpromazine: Paving the Way for a Better Understanding of Schizophrenia · Frontiers for Young Minds [kids.frontiersin.org]
- 5. youtube.com [youtube.com]
- 6. Promazine Hydrochloride | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Chlorpromazine versus atypical antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. Chlorpromazine versus placebo for schizophrenia | Cochrane [cochrane.org]
A Comparative Analysis of Receptor Binding Affinities: Opromazine Analogs vs. Atypical Antipsychotics
This guide provides a detailed comparison of the receptor binding profiles of a representative typical antipsychotic, chlorpromazine (as a proxy for the likely intended "opromazine hydrochloride"), and several commonly prescribed atypical antipsychotics. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the pharmacological differences that underpin the therapeutic and side-effect profiles of these drug classes.
Introduction
Typical and atypical antipsychotics are foundational in the management of schizophrenia and other psychotic disorders. Their primary therapeutic effects are mediated through the blockade of dopamine D2 receptors. However, the broader receptor interaction landscape dictates their clinical efficacy and adverse effect profiles. Atypical antipsychotics are generally characterized by a higher ratio of serotonin 5-HT2A to dopamine D2 receptor antagonism, which is thought to contribute to their "atypical" properties, including a lower propensity for extrapyramidal side effects.[1][2] This guide delves into the quantitative receptor binding affinities, experimental methodologies, and relevant signaling pathways to provide a comprehensive comparison.
It is important to note that "this compound" is not a standard nomenclature for a recognized antipsychotic. Based on structural and phonetic similarities, this guide will focus on promazine and the closely related and more extensively studied chlorpromazine as representative of the phenothiazine class of typical antipsychotics.
Data Presentation: Receptor Binding Affinities (Ki, nM)
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of chlorpromazine and several key atypical antipsychotics across a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Chlorpromazine | Clozapine | Olanzapine | Quetiapine | Risperidone | Aripiprazole |
| Dopamine D1 | 27 | 85 | 31 | 455 | 20 | 56 |
| Dopamine D2 | 3.5 | 126 | 11 | 160 | 3.1 | 0.34 |
| Dopamine D3 | 7.6 | 4.8 | 4.8 | 138 | 7.5 | 0.8 |
| Dopamine D4 | 1.8 | 9 | 9 | 120 | 5 | 44 |
| Serotonin 5-HT1A | 1800 | 168 | 2000 | 290 | 250 | 4.4 |
| Serotonin 5-HT2A | 3.4 | 13 | 4 | 110 | 0.16 | 3.4 |
| Serotonin 5-HT2C | 9.4 | 8 | 10 | 1000 | 5 | 15 |
| Serotonin 5-HT6 | 6.5 | 6 | 10 | 37 | 300 | 2100 |
| Serotonin 5-HT7 | 18 | 7 | 42 | 50 | 120 | 39 |
| Adrenergic α1 | 2.6 | 7 | 19 | 7 | 0.8 | 57 |
| Adrenergic α2 | 9.6 | 13 | 200 | 12 | 1.8 | 49 |
| Histamine H1 | 4.25 | 6 | 7 | 18 | 20 | 61 |
| Muscarinic M1 | 27 | 1.9 | 19 | >1000 | 300 | >10000 |
Note: Data is compiled from various sources and databases. Ki values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols: Radioligand Receptor Binding Assays
Radioligand binding assays are a standard in vitro method used to determine the affinity of a compound for a specific receptor. The general protocol involves the following key steps:
-
Membrane Preparation : Cell lines (e.g., CHO or HEK-293) stably expressing the receptor of interest, or tissue homogenates rich in the target receptor (e.g., rat striatum for D2 receptors), are used. The cells are harvested and lysed to create a membrane preparation containing the receptors.
-
Competitive Binding : A fixed concentration of a radiolabeled ligand (a compound known to bind with high affinity and specificity to the target receptor, e.g., [3H]spiperone for D2 receptors) is incubated with the membrane preparation.
-
Incubation with Test Compound : The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., opromazine analog or an atypical antipsychotic). The test compound competes with the radioligand for binding to the receptor.
-
Separation and Quantification : After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters, representing the bound radioligand, is then quantified using a scintillation counter.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]
Visualizations
Caption: Workflow of a typical radioligand receptor binding assay.
Caption: Simplified Dopamine D2 receptor signaling pathway.
References
Opromazine Hydrochloride: A Comparative Analysis of its Antagonistic Effect on D2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Opromazine hydrochloride's antagonistic effect on the Dopamine D2 receptor, juxtaposed with other well-established D2 receptor antagonists. The information is intended to support research and drug development efforts by offering a comprehensive overview of relevant experimental data and protocols.
Comparative Analysis of D2 Receptor Antagonists
The following table summarizes the binding affinity (Ki) and functional potency (IC50) of this compound and a selection of comparator D2 receptor antagonists. This quantitative data is essential for understanding the relative potency and potential therapeutic and off-target effects of these compounds.
Data Presentation: D2 Receptor Antagonist Properties
| Compound | D2 Receptor Binding Affinity (Ki) (nM) | D2 Receptor Functional Potency (IC50) (nM) | Notes |
| This compound | Data not available in the searched literature | Data not available in the searched literature | A phenothiazine antipsychotic with known D2 receptor antagonist activity.[1][2] |
| Haloperidol | 0.66 - 2.84[3] | 0.16 - 0.7[3] | A typical antipsychotic, widely used as a reference compound in D2 receptor research. |
| Chlorpromazine | ~10 | ~12 (antagonist activity at human D2 receptor)[4] | A low-potency typical antipsychotic. |
| Risperidone | 1.4 - 3.13[2][5] | ~7.09 (antagonist activity at dopamine D2 receptor)[6] | An atypical antipsychotic with high affinity for both D2 and 5-HT2A receptors. |
| Clozapine | 75 - 150[7] | ~575 (antagonism of Gβγ signaling) | An atypical antipsychotic with a complex pharmacological profile and lower D2 receptor affinity compared to typicals. |
Understanding the D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission. Upon activation by dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists like this compound block this interaction, thereby preventing the downstream signaling cascade.
Experimental Validation Workflow
Validating the antagonistic effect of a compound like this compound on D2 receptors involves a series of well-defined experimental steps, from initial binding studies to functional assays that confirm its inhibitory action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to characterize D2 receptor antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the D2 receptor.
Materials:
-
Cell membranes expressing human D2 receptors.
-
Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).
-
This compound and comparator compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and comparator compounds.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and the test compound or vehicle.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., Haloperidol).
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional potency (IC50) of this compound in inhibiting D2 receptor-mediated signaling.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human D2 receptor.
-
Dopamine (agonist).
-
This compound and comparator compounds.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Plate the D2 receptor-expressing cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound or comparator compounds for a defined period.
-
Stimulate the cells with a fixed concentration of dopamine (typically EC80) in the presence of forskolin.
-
Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a compatible assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the inhibition of the dopamine-induced effect against the concentration of the antagonist.
-
Calculate the IC50 value from the dose-response curve.
Conclusion
While this compound is established as a D2 receptor antagonist, this guide highlights the current gap in publicly available, quantitative data regarding its binding affinity and functional potency. The provided comparative data for other well-known antagonists and the detailed experimental protocols offer a valuable framework for researchers to conduct their own validation studies. Such research is essential for a more precise understanding of this compound's pharmacological profile and its potential applications in drug development.
References
- 1. Promazine Hydrochloride | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Dopamine D2 receptors as treatment targets in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Opromazine Hydrochloride: A Multi-Target Reference Compound for Drug Screening
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of drug discovery, the use of well-characterized reference compounds is paramount for the validation and standardization of screening assays. Opromazine hydrochloride, a phenothiazine derivative, presents itself as a valuable multi-target reference compound due to its antagonist activity across a range of G protein-coupled receptors (GPCRs). This guide provides a comparative overview of this compound's utility, benchmarked against other established antipsychotic agents, and offers detailed experimental protocols for key functional assays.
While specific binding affinity (Ki) data for this compound is not extensively available, its close structural and functional analog, Chlorpromazine, provides a reliable proxy for its receptor interaction profile. Opromazine is a known antagonist at dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), muscarinic (M1-M5), alpha-1 adrenergic, and histamine H1 receptors[1][2][3][4]. This broad-spectrum activity makes it a suitable control for assays targeting these receptors and their associated signaling pathways.
Comparative Analysis of Receptor Binding Affinities
To contextualize the utility of this compound as a reference compound, the following table summarizes the binding affinities (Ki, in nM) of its analog, Chlorpromazine, and a selection of commonly used typical and atypical antipsychotic drugs across key GPCR targets. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D2 | 5-HT2A | Histamine H1 | Muscarinic M1 | Alpha-1 Adrenergic |
| Chlorpromazine (proxy for Opromazine) | 1.0 - 3.2 | 1.3 - 2.0 | 4.0 - 10 | 18 - 30 | 2.0 - 10 |
| Haloperidol | 0.7 - 2.5 | 63 - 120 | >10,000 | >10,000 | 14 - 30 |
| Clozapine | 125 - 169 | 5.4 - 11 | 1.1 - 10 | 1.9 - 9.5 | 7.0 - 20 |
| Olanzapine | 11 - 31 | 4.0 | 7.0 | 1.9 - 73 | 19 - 57 |
| Risperidone | 3.1 - 4.8 | 0.16 - 0.4 | 2.2 - 47 | >1,000 | 0.8 - 10 |
| Quetiapine | 160 - 360 | 31 - 120 | 11 - 155 | >1,000 | 7.0 - 11 |
| Aripiprazole | 0.34 | 3.4 - 22.4 | 61 | >10,000 | 25.7 - 57 |
Signaling Pathways and Experimental Workflows
The antagonist activity of this compound at its target receptors modulates distinct intracellular signaling cascades. Understanding these pathways is crucial for designing relevant functional assays.
G Protein-Coupled Receptor (GPCR) Signaling Overview
GPCRs, upon ligand binding, activate heterotrimeric G proteins, which subsequently initiate downstream signaling events. The primary G proteins coupled to Opromazine's target receptors are Gq/11, Gi/o, and Gs.
Caption: General overview of G protein-coupled receptor (GPCR) signaling.
Key Signaling Pathways Targeted by this compound
The following diagrams illustrate the specific signaling pathways inhibited by this compound's antagonist activity.
Caption: Gq/11 signaling pathway antagonism by this compound.
Caption: Gi/o signaling pathway antagonism by this compound.
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate the use of this compound as a reference antagonist.
Dopamine D2 Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the dopamine D2 receptor using [3H]-Spiperone as the radioligand.
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the dopamine D2 receptor. Homogenize the source material in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Test compound at various concentrations (or this compound as a reference). For total binding, add buffer. For non-specific binding, add a high concentration of an unlabeled D2 antagonist (e.g., 10 µM Haloperidol).
-
[3H]-Spiperone (final concentration typically 0.1-0.5 nM).
-
Membrane homogenate (typically 10-50 µg protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Histamine H1 Receptor Calcium Flux Assay
This functional assay measures the ability of a compound to antagonize the histamine-induced increase in intracellular calcium via the H1 receptor.
Protocol:
-
Cell Culture and Dye Loading: Plate cells stably expressing the histamine H1 receptor (e.g., HEK293 or CHO cells) in a 96-well black-walled, clear-bottom plate. The next day, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Cal-520 AM) by incubating for 30-60 minutes at 37°C[5][6].
-
Compound Incubation: Wash the cells with assay buffer. Add the test compound or this compound at various concentrations and incubate for 15-30 minutes.
-
Signal Detection: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system. Establish a baseline fluorescence reading.
-
Agonist Addition: Inject a solution of histamine (at a concentration that elicits ~80% of the maximal response, e.g., EC80) into each well.
-
Data Acquisition: Immediately begin kinetic reading of fluorescence intensity over time (typically for 60-180 seconds).
-
Data Analysis: The antagonist effect is determined by the reduction in the peak fluorescence signal in the presence of the test compound compared to the histamine-only control. Calculate the IC50 value for the antagonist.
5-HT2A Receptor IP-One Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of the Gq pathway, as a measure of 5-HT2A receptor activation.
Protocol:
-
Cell Plating: Seed cells expressing the 5-HT2A receptor into a 96-well plate.
-
Compound Treatment: The following day, add the test compound or this compound, followed by the addition of a 5-HT2A agonist (e.g., serotonin) at its EC80 concentration.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1[7][8].
-
Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (IP1-d2 and anti-IP1 cryptate).
-
Signal Reading: After a further incubation period (typically 60 minutes at room temperature), read the plate on an HTRF-compatible reader.
-
Data Analysis: The antagonist activity is measured by the decrease in the HTRF signal. Calculate the IC50 for the test compound.
Muscarinic M1 Receptor CRE-Luciferase Reporter Assay
This reporter gene assay measures the transcriptional activation mediated by signaling pathways downstream of the M1 receptor that converge on the cAMP response element (CRE).
Protocol:
-
Cell Transfection and Plating: Co-transfect cells (e.g., HEK293) with an expression vector for the muscarinic M1 receptor and a reporter plasmid containing the firefly luciferase gene under the control of a CRE promoter. Plate the transfected cells in a 96-well plate.
-
Compound Incubation: The following day, add the test compound or this compound and incubate for a short period.
-
Agonist Stimulation: Add a muscarinic agonist (e.g., carbachol) and incubate for 4-6 hours to allow for luciferase expression.
-
Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.
-
Data Analysis: Antagonist activity is determined by the reduction in luciferase expression. Calculate the IC50 for the test compound.
Conclusion
This compound, with its well-defined antagonist profile across multiple GPCRs, serves as a practical and cost-effective reference compound for a variety of drug screening assays. Its utility is underscored when compared to other antipsychotics, each with its own unique receptor affinity profile. The detailed experimental protocols provided herein offer a starting point for researchers to incorporate this compound into their screening cascades, thereby enhancing the robustness and reliability of their assay data. The accompanying visualizations of the relevant signaling pathways provide a clear framework for understanding the mechanism of action of this compound and for the rational design of functional cell-based assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Promazine Hydrochloride | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Treat Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. biorxiv.org [biorxiv.org]
Comparative analysis of the neurophysiological effects of promazine and triflupromazine
A comprehensive guide for researchers and drug development professionals detailing the neurophysiological effects, receptor binding affinities, and behavioral impacts of the phenothiazine antipsychotics, promazine and triflupromazine.
This guide provides an objective comparison of the neurophysiological properties of promazine and triflupromazine, two phenothiazine derivatives utilized in psychiatric medicine. The following sections present a detailed analysis of their receptor binding profiles, effects on neuronal activity, and subsequent behavioral outcomes, supported by experimental data and methodologies.
Introduction
Promazine and triflupromazine are typical antipsychotics belonging to the phenothiazine class.[1][2] While structurally similar, the addition of a trifluoromethyl group to the phenothiazine ring of triflupromazine significantly alters its neuropharmacological profile compared to promazine.[2] Understanding these differences is crucial for elucidating their mechanisms of action and predicting their clinical efficacy and side-effect profiles.
Receptor Binding Affinity
The therapeutic and adverse effects of promazine and triflupromazine are largely determined by their interactions with various neurotransmitter receptors. Both compounds exhibit a broad receptor binding profile, acting as antagonists at dopamine, serotonin, muscarinic, and adrenergic receptors.[1][2] However, the potency of these interactions differs, as indicated by their binding affinities (Ki values). A lower Ki value signifies a higher binding affinity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | Promazine (Ki, nM) | Triflupromazine (Ki, nM) |
| Dopamine D2 | Data not available in comparative studies | 2.8[2] |
| Serotonin 5-HT2A | Broad affinity noted[1] | Binds to 5-HT2B[2] |
| Muscarinic M1 | Binds to M1-M5[1] | Binds to M1 and M2[2] |
| Adrenergic α1 | Antagonist activity noted[1] | Data not available in comparative studies |
| Histamine H1 | Antagonist activity noted[1] | Data not available in comparative studies |
Note: A direct comparative study providing Ki values for both compounds across all receptors was not available. The data presented is compiled from various sources. The lack of a specific Ki value for promazine at the D2 receptor in the available literature highlights a gap in direct comparative data.
Triflupromazine demonstrates a high affinity for the dopamine D2 receptor, which is a key target for the antipsychotic effects of this drug class.[2] Promazine also acts as a dopamine receptor antagonist, but its potency relative to triflupromazine is not clearly established in the available literature.[1] Both drugs also interact with a range of other receptors, which contributes to their side-effect profiles, such as sedation (histamine H1 antagonism) and anticholinergic effects (muscarinic receptor antagonism).[1][2]
Neurophysiological Effects
The interaction of promazine and triflupromazine with neurotransmitter receptors leads to downstream effects on neuronal signaling and activity. While direct comparative electrophysiological studies are limited, research on related phenothiazines provides insights into their likely effects.
Phenothiazines, in general, have been shown to modulate neuronal firing rates. For instance, chlorpromazine, a structurally similar compound, has been found to reduce neuroinflammation by inhibiting microglial voltage-gated potassium channels. It is plausible that both promazine and triflupromazine share similar mechanisms that influence neuronal excitability and inflammatory responses within the central nervous system.
The primary mechanism of antipsychotic action for both drugs is believed to be the blockade of dopamine D2 receptors in the mesolimbic pathway. This antagonism is thought to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.
Behavioral Effects
The neurophysiological actions of promazine and triflupromazine manifest as observable behavioral changes. Animal models are commonly used to assess these effects, particularly on locomotor activity and exploratory behavior.
The open field test is a standard behavioral assay used to evaluate locomotor activity and anxiety-like behavior in rodents. A reduction in the total distance traveled and the time spent in the center of the arena can indicate sedative and anxiogenic effects, respectively.
Experimental Protocols
In Vitro Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of promazine and triflupromazine for specific neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for dopamine receptors) or cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes containing the receptors. Resuspend the pellet in a fresh buffer.
-
Assay Setup: In a 96-well plate, add the prepared cell membranes, a specific radioligand for the target receptor (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of the unlabeled competitor drug (promazine or triflupromazine).
-
Incubation: Incubate the plates at a specific temperature (e.g., 37°C) for a set duration to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor drug. The concentration of the drug that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[3]
In Vivo Electrophysiology (Single-Unit Recording)
Objective: To measure the effects of promazine and triflupromazine on the firing rate of specific neurons (e.g., dopaminergic neurons in the ventral tegmental area).
Methodology:
-
Animal Preparation: Anesthetize a rat and place it in a stereotaxic frame. Perform a craniotomy to expose the brain region of interest.
-
Electrode Placement: Slowly lower a recording microelectrode into the target brain region.
-
Neuronal Identification: Identify the target neurons based on their characteristic firing patterns and response to pharmacological challenges (e.g., apomorphine for dopamine neurons).
-
Drug Administration: Once a stable baseline firing rate is established, administer promazine or triflupromazine systemically (e.g., intraperitoneally) or locally via a micropipette.
-
Data Recording and Analysis: Record the neuronal firing activity before, during, and after drug administration. Analyze the data to determine the change in firing rate and pattern in response to the drug.
Behavioral Assessment (Open Field Test)
Objective: To evaluate the effects of promazine and triflupromazine on locomotor activity and anxiety-like behavior in rodents.
Methodology:
-
Apparatus: Use a square or circular arena with high walls to prevent escape. The arena is typically equipped with an overhead camera connected to a video-tracking system.[4]
-
Animal Habituation: Allow the animals to acclimate to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer promazine, triflupromazine, or a vehicle control to the animals at a predetermined time before the test.
-
Test Procedure: Gently place each animal in the center of the open field arena and allow it to explore freely for a set period (e.g., 10-15 minutes).[4]
-
Data Collection: The video-tracking software automatically records various behavioral parameters, including:
-
Total distance traveled
-
Time spent in the center zone versus the peripheral zone
-
Number of entries into the center zone
-
Rearing frequency
-
-
Data Analysis: Compare the behavioral parameters between the drug-treated groups and the control group to assess the effects of the drugs on locomotor activity and anxiety-like behavior.[4]
Conclusion
Promazine and triflupromazine are phenothiazine antipsychotics with complex neurophysiological profiles. The available data indicates that triflupromazine has a higher affinity for the dopamine D2 receptor compared to what is generally described for promazine, suggesting it may be a more potent antipsychotic. Both drugs exhibit broad receptor activity, which contributes to their therapeutic effects and side-effect profiles. Further direct comparative studies, particularly those providing quantitative receptor binding data for promazine and detailed electrophysiological and behavioral analyses for both compounds, are warranted to provide a more complete understanding of their distinct neurophysiological effects. This knowledge is essential for the rational design of novel antipsychotic agents with improved efficacy and tolerability.
References
Opromazine Hydrochloride: A Comparative Analysis Against Other First-Generation Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of opromazine hydrochloride (promazine) relative to other first-generation antipsychotics (FGAs), with a focus on its efficacy, supported by available experimental data. Due to the limited number of recent, direct comparative studies on opromazine's antipsychotic efficacy, this guide synthesizes data from older clinical trials and preclinical receptor binding profiles to offer a comprehensive overview for research and drug development professionals.
Executive Summary
Opromazine, a phenothiazine derivative, is a low-potency first-generation antipsychotic. Its clinical application has historically been focused on the short-term management of agitation and as an antiemetic, rather than as a primary treatment for chronic psychotic disorders like schizophrenia.[1][2][3] This is largely attributed to its lower antipsychotic potency compared to other FGAs such as chlorpromazine and haloperidol.[3] The available evidence suggests that while opromazine shares the core mechanism of dopamine D2 receptor antagonism with other FGAs, its broader receptor binding profile contributes to a different side-effect profile, notably with weaker extrapyramidal symptoms.[3]
Comparative Efficacy
Direct, large-scale, and recent clinical trials comparing the antipsychotic efficacy of opromazine with other FGAs are scarce. The majority of available data comes from older studies conducted shortly after its introduction.
A 1959 clinical trial in chronic schizophrenic patients found that promazine hydrochloride and acetylpromazine were not effective in producing significant behavioral changes when compared to reserpine and chlorpromazine.[2] Another early comparative study from 1957 evaluated the effects of promazine and chlorpromazine in various mental syndromes, providing some of the initial insights into their relative potencies.
More recent research has focused on specific applications, such as sedation for acute aggression. A 2019 randomized clinical trial compared the velocity and durability of sedation induced by intramuscular injections of promazine, chlorpromazine, haloperidol, and trifluoperazine in acutely aggressive patients. The study found no statistically significant difference between the four drugs in the time to sedation or the duration of the sedative effect. This suggests that in the context of acute agitation, opromazine may be as effective as other more potent FGAs.
It is generally accepted in clinical pharmacology that promazine is less potent than its chlorinated counterpart, chlorpromazine.[4] This is reflected in the typical dosing ranges for psychotic disorders, where higher doses of promazine are required to achieve a therapeutic effect comparable to that of chlorpromazine.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Opromazine, Chlorpromazine, and Haloperidol
The therapeutic and side-effect profiles of antipsychotic drugs are largely determined by their binding affinities for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the receptor binding affinities for opromazine (promazine), chlorpromazine, and haloperidol.
| Receptor | Opromazine (Promazine) Ki (nM) | Chlorpromazine Ki (nM) | Haloperidol Ki (nM) |
| Dopamine D2 | ~20 | ~10 | ~1.5 |
| Serotonin 5-HT2A | High Affinity | ~13 | ~50 |
| Histamine H1 | High Affinity | ~4 | ~18 |
| Muscarinic M1 | High Affinity | ~20 | ~1000 |
| Adrenergic α1 | High Affinity | ~10 | ~6 |
Data compiled from various sources. Ki values are approximate and can vary between studies.
This data illustrates that while all three drugs are D2 antagonists, haloperidol has a significantly higher affinity for the D2 receptor, correlating with its higher potency and greater risk of extrapyramidal side effects.[5] Opromazine and chlorpromazine have broader receptor binding profiles with high affinity for histaminic, muscarinic, and adrenergic receptors, which contributes to their sedative, anticholinergic, and hypotensive side effects.[6][7]
Table 2: Summary of Comparative Clinical Trial Findings
| Study (Year) | Comparison | Patient Population | Key Findings |
| Unnamed (1959)[2] | Promazine, Acetylpromazine, Reserpine, Chlorpromazine | Chronic Schizophrenic Patients | Promazine and acetylpromazine were found to be less effective in producing behavior changes compared to reserpine and chlorpromazine. |
| Unnamed (2019) | Promazine, Chlorpromazine, Haloperidol, Trifluoperazine | Acutely Aggressive Patients | No significant difference in the velocity or durability of sedation was observed between the four drugs. |
Experimental Protocols
Protocol Summary: Comparative Sedative Effects in Acute Aggression (2019)
-
Study Design: A randomized clinical trial.
-
Participants: 76 acutely aggressive patients referred to a psychiatric emergency service.
-
Intervention: Patients were randomly assigned to one of four treatment groups: intramuscular haloperidol, promethazine, chlorpromazine, or trifluoperazine.
-
Outcome Measures: The primary outcomes were the time to sedation (velocity) and the duration of sedation (durability). Patients were assessed at 30-minute intervals. If a patient did not respond within the first 30 minutes or relapsed into an aggressive state, a second dose of the same medication was administered.
-
Results: The study found no statistically significant differences in the velocity or durability of sedation among the four first-generation antipsychotics tested.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatrist.com [psychiatrist.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Clozapine v. chlorpromazine in treatment-naive, first-episode schizophrenia: 9-year outcomes of a randomised clinical trial | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 5. Haloperidol versus chlorpromazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Opromazine Hydrochloride
Disclaimer: No specific Safety Data Sheet (SDS) for Opromazine Hydrochloride was found. The following information is synthesized from the SDS of closely related phenothiazine compounds, Promazine Hydrochloride and Chlorpromazine Hydrochloride, and should be used as a guideline. Researchers are advised to handle this compound with the same precautions as these related compounds and to seek further information if available.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance to ensure safe operational handling and disposal.
Quantitative Data Summary
The following table summarizes key quantitative data for compounds related to this compound. This information is critical for risk assessment and the implementation of appropriate safety measures.
| Parameter | Value | Compound |
| Acute Toxicity, Oral (LD50) | 225 mg/kg (Rat) | Chlorpromazine Hydrochloride |
| GHS Hazard Statements | H301: Toxic if swallowedH302: Harmful if swallowedH317: May cause an allergic skin reactionH330: Fatal if inhaledH411: Toxic to aquatic life with long lasting effects | Promazine & Chlorpromazine Hydrochloride |
| Storage Temperature | 15-30°C | Chlorpromazine Hydrochloride |
Operational Plan for Handling this compound
This section outlines a step-by-step operational plan for the safe handling of this compound from receipt to disposal.
1. Receiving and Unpacking:
-
Inspect the package for any signs of damage or leaks upon arrival.
-
Wear appropriate Personal Protective Equipment (PPE), including double gloves, a lab coat, and safety glasses, before opening the package.
-
If there is any sign of a spill, follow the emergency spill procedures outlined below.
-
Verify the container is clearly labeled and tightly sealed.[1]
2. Storage:
-
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep it away from incompatible materials and foodstuffs.[1][2]
-
The storage area should be secure and accessible only to authorized personnel.
3. Handling and Weighing:
-
All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to avoid dust formation and inhalation.[3][4][5]
-
Wear the full complement of PPE: double gloves, a disposable gown with tight-fitting cuffs, safety goggles or a face shield, and respiratory protection (e.g., an N95 or higher-rated respirator).[3][4][6]
-
Use dedicated, clean equipment for weighing and handling.
-
Avoid all personal contact with the substance, including inhalation and skin contact.[1]
4. Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3]
-
Contaminated PPE, such as gloves and gowns, should be carefully removed to avoid skin contact and disposed of in a designated hazardous waste container immediately after use.[3]
-
Do not allow the product to enter drains or the environment.[3][6]
Mandatory Visualizations
The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response protocol.
Caption: Operational Workflow for Handling this compound.
Caption: Emergency Response for Accidental Exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
